Product packaging for alpha-Sophorose(Cat. No.:CAS No. 20880-64-2)

alpha-Sophorose

Cat. No.: B1583250
CAS No.: 20880-64-2
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-NCFXGAEVSA-N
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Description

Alpha-Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond . It serves as a critical compound in biochemical and pharmaceutical research. A primary application of this compound is its role as a potent inducer of cellulase enzyme production in fungi such as Trichoderma reesei . This makes it an invaluable tool for studies aimed at improving the efficiency of cellulolytic enzymes for biomass conversion and biofuel production. Furthermore, sophorose constitutes the hydrophilic head group of sophorolipids, a class of microbially produced glycolipid biosurfactants that exhibit antimicrobial, antiviral, and anti-cancer properties . These biosurfactants are of significant interest for developing "green" surfactants and novel therapeutic agents . This compound also functions as a building block for synthesizing sophorolipids and other complex molecules, and it is used as a standard substrate for analyzing the activity of carbohydrate-active enzymes . The compound is characterized by its high stability under neutral pH conditions, though it can epimerize at elevated temperatures . With a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol, it is typically supplied as a solid with high purity, ensuring reliability and consistency in experimental results . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B1583250 alpha-Sophorose CAS No. 20880-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Source PubChem
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InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPGCMGAMJNRG-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-64-2, 37169-67-8
Record name 2-O-β-D-Glucopyranosyl-α-D-glucopyranose
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Record name alpha-Sophorose
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Record name 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose
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Record name .ALPHA.-SOPHOROSE
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Biosynthesis and Natural Occurrence of Alpha Sophorose

Natural Sources and Isolation Methodologies

Plant-Derived Sources: Investigations into Sophora japonica Extracts

Historically, alpha-sophorose was first isolated from the pods of Sophora japonica in 1938. wikipedia.orgebi.ac.ukebi.ac.uk This plant, also known as the Japanese pagoda tree, remains a key natural source of the disaccharide. Sophorose exists in the plant in the form of flavonoid sophorosides. wikipedia.org

A chemical investigation of the seeds of Sophora japonica led to the isolation of several metabolites, including sophoricoside (B191293) and sophorabioside, which are glycosides of sophorose. nih.govresearchgate.net The isolation process typically involves extraction from the plant material, followed by chromatographic techniques to separate the various compounds. nih.gov For instance, researchers have successfully isolated sophoricoside (genistein-4'-O-sophorose) from the seeds, which upon further analysis, can yield sophorose. nih.govresearchgate.net

Table 1: Key Metabolites Isolated from Sophora japonica Seeds

Compound Name Chemical Classification
Genistin Isoflavone Glycoside
Sophoricoside Isoflavone Glycoside
Sophorabioside Isoflavone Glycoside
Sophoraflavonoloside Flavonol Glycoside
Genistein 7,4'-di-O-β-D-glucopyranoside Isoflavone Diglycoside
Kaempferol (B1673270) 3-O-α-L-rhamnopyranosyl(1 → 6)β-D-glucopyranosyl(1 → 2)β-D-glucopyranoside Flavonol Triglycoside
Rutin Flavonol Glycoside

Data sourced from references nih.govresearchgate.net.

Microbial Production Systems: Analysis of Yeast and Bacterial Strains

Microorganisms, particularly certain species of yeasts and bacteria, are significant producers of sophorose, often as a component of more complex molecules called sophorolipids.

The yeast Candida bombicola, now also known as Starmerella bombicola, is a prominent microorganism used for the industrial production of sophorolipids due to its high yields. Sophorolipids are glycolipids where sophorose is linked to a long-chain hydroxy fatty acid. uobasrah.edu.iq These compounds are typically produced as a mixture of acidic (open-chain) and lactonic (cyclic) forms.

The biosynthesis of sophorolipids in C. bombicola involves the stepwise glycosylation of a hydroxylated fatty acid, a process catalyzed by UDP-glucosyltransferases. oup.com Sophorose can be obtained as a metabolic intermediate during sophorolipid (B1247395) production or as a degradation product when the yeast consumes the sophorolipids. google.com The production of sophorolipids, and consequently sophorose, is influenced by the composition of the culture medium, including the carbon and lipid sources. High yields of sophorolipids, sometimes exceeding 400 g/L, have been reported.

Certain species of the bacterial genus Acetobacter have been shown to produce sophorose when grown in a defined medium containing glucose as the sole carbon source. capes.gov.brnih.gov In these bacteria, sophorose is one of the principal oligosaccharide products, along with gentiobiose. capes.gov.brnih.gov Paper chromatography has revealed that different Acetobacter species, including Acetobacter aceti, Acetobacter rancens, Acetobacter acidum-mucosum, and Acetobacter acetosum var. nairobiense, synthesize a similar series of sugars. capes.gov.br

The production of sophorose and sophorolipids has been optimized using bioreactors. Fed-batch fermentation strategies with Candida bombicola ATCC 22214 have been developed to achieve high yields of sophorolipids. nih.gov Factors such as aeration, expressed as the oxygen transfer rate, have a significant impact on both the volumetric product formation and the final yield. nih.gov Optimal oxygen transfer rates have been found to be between 50 and 80 mM O₂/L h⁻¹, leading to sophorolipid yields of up to 350 g/L. nih.gov The pH of the fermentation broth is also a critical parameter, with a low pH of around 3.5 being optimal for sophorolipid production and helping to prevent contamination.

Acetobacter Species and Oligosaccharide Formation

Biosynthetic Pathways and Enzymology

The biosynthesis of this compound is an enzymatic process that varies between different organisms.

In the context of sophorolipid production by yeasts like Starmerella bombicola, the synthesis of the sophorose moiety is a key step. The pathway begins with the hydroxylation of a fatty acid by a cytochrome P450 monooxygenase. nih.gov Subsequently, two UDP-glucosyltransferases, UgtA1 and UgtB1, are responsible for the stepwise addition of two glucose molecules to the hydroxylated fatty acid, forming the sophorose unit. oup.com These enzymes exhibit specificity for the fatty acid chain length and the position of the hydroxyl group. oup.com The sophorose can then be further modified by acetylation. oup.com

An alternative enzymatic approach to synthesize sophorose in a one-pot reaction has been developed using three enzymes: sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. jst.go.jpjst.go.jpnih.govresearchgate.net This method utilizes inexpensive starting materials like sucrose and glucose to produce sophorose. jst.go.jpjst.go.jpnih.govresearchgate.net

Table 2: Enzymes Involved in Sophorose Biosynthesis and Synthesis

Enzyme Organism Source (Example) Role
Cytochrome P450 monooxygenase (CYP52 family) Starmerella bombicola Hydroxylation of fatty acids, the initial step in sophorolipid biosynthesis. nih.gov
UDP-glucosyltransferase (UgtA1) Starmerella bombicola First glucosylation step, adding a glucose molecule to the hydroxylated fatty acid. oup.com
UDP-glucosyltransferase (UgtB1) Starmerella bombicola Second glucosylation step, forming the sophorose moiety of the sophorolipid. oup.com
Acetyltransferase Starmerella bombicola Acetylation of the sophorose head group in sophorolipids. oup.com
Sucrose Phosphorylase Leuconostoc mesenteroides Used in one-pot synthesis to produce glucose-1-phosphate from sucrose. jst.go.jpjst.go.jp
1,2-β-oligoglucan Phosphorylase Enterococcus italicus Used in one-pot synthesis to form β-1,2-glucan chains. jst.go.jpjst.go.jp
exo-β-1,2-glucooligosaccharide sophorohydrolase Parabacteroides distasonis Used in one-pot synthesis to hydrolyze larger oligosaccharides to sophorose. jst.go.jpjst.go.jp

Data sourced from references oup.comnih.govjst.go.jpjst.go.jp.

Role as an Intermediate in Sophorolipid Biosynthesis Pathways

This compound is a fundamental building block in the microbial synthesis of sophorolipids. The biosynthesis is a multi-step enzymatic process that occurs in yeasts such as Starmerella bombicola (formerly Candida bombicola). The pathway begins with a hydrophilic carbon source, typically glucose, which is activated to UDP-glucose. This activated sugar is the precursor for the formation of the sophorose moiety.

The assembly of the sophorolipid molecule involves the sequential action of two distinct glycosyltransferases. The first enzyme, a glucosyltransferase I, catalyzes the transfer of a glucose molecule from UDP-glucose to a long-chain hydroxy fatty acid, forming a glucolipid. Subsequently, a second enzyme, glucosyltransferase II, attaches another glucose molecule to the first via a β-1,2 linkage, thereby creating the characteristic sophorose structure of the sophorolipid. researchgate.net The resulting molecule is an acidic, non-acetylated sophorolipid which can be further modified by acetylation or lactonization. researchgate.net The availability of both a hydrophilic (glucose) and a hydrophobic (fatty acid) substrate is crucial for efficient sophorolipid production. nottingham.ac.uk

Enzymatic Mechanisms in Microbial Production

The direct microbial production of free this compound, independent of its role within the sophorolipid structure, can be achieved through various enzymatic strategies. One approach involves the use of β-glucosidases, which can catalyze the transglycosylation reaction. mdpi.com In this process, a glucose donor is used to transfer a glucose moiety to an acceptor, which can be another glucose molecule, to form sophorose. mdpi.com For instance, a β-glucosidase from Penicillium has been shown to produce sophorose from glucose through transglycosylation. mdpi.com

Another innovative method for the enzymatic synthesis of sophorose involves a one-pot reaction using a combination of three enzymes: sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. nih.govresearchgate.net This system utilizes inexpensive starting materials like sucrose and glucose to achieve a significant yield of sophorose. nih.govresearchgate.net

Enzyme SystemSubstratesProductReference
β-GlucosidaseGlucoseThis compound mdpi.com
Sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, exo-β-1,2-glucooligosaccharide sophorohydrolaseSucrose, GlucoseThis compound nih.govresearchgate.net

Degradation Pathways of Sophorolipids Yielding Free Sophorose

Free this compound can be liberated through the degradation of sophorolipids. This can occur naturally through the metabolic activity of microorganisms or be induced through chemical or enzymatic hydrolysis. The yeast Candida bombicola is capable of consuming sophorolipids, leading to their degradation and the release of free sophorose. nih.gov

Recent research has revised the understanding of the biosynthetic pathway of lactonic sophorolipids, revealing a novel degradation route that yields sophorose. It was discovered that an enzyme previously known as Starmerella bombicola lactone esterase (SBLE) actually functions as a transesterase. This enzyme acts on bolaform sophorolipids (which have a sophorose molecule at both ends of the fatty acid) to produce lactonic sophorolipids and release a free sophorose molecule in the process. google.com

Furthermore, acidic or enzymatic hydrolysis of sophorolipids is a common method to obtain free sophorose. Acid hydrolysis, for instance, can be employed to cleave the glycosidic bond linking the sophorose moiety to the fatty acid, as well as the bond within the disaccharide itself under harsher conditions. google.comresearchgate.net A process for the production of sophorose from sophorolipids involves heating an aqueous solution of sophorolipids in the presence of an acidic compound. google.com

Degradation MethodStarting MaterialProductReference
Microbial Metabolism (Candida bombicola)SophorolipidsThis compound nih.gov
Transesterification (SBLE enzyme)Bolaform SophorolipidsLactonic Sophorolipids, this compound google.com
Acid HydrolysisSophorolipidsThis compound, Fatty Acids google.comresearchgate.net

Detection and Quantification of Endogenous this compound

The detection and quantification of endogenous this compound, particularly in complex mixtures such as fermentation broths, require sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone method for this purpose.

For the analysis of sophorose and related sophorolipids, reverse-phase HPLC is frequently utilized. The choice of detector is critical as sophorose lacks a strong UV chromophore. Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are effective for quantifying non-UV absorbing compounds like sophorose. nih.govresearchgate.net

Recent studies have detailed specific HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of sophorolipids and free sophorose. One method uses a C18 column with a gradient elution of water and acetonitrile (B52724), coupled with ELSD for detection. nih.gov Another approach employs UPLC with a CSH C18 column and a binary gradient system of acetic acid in water and acetonitrile for the separation of glycolipids, with subsequent detection of sophorose. nih.gov For more definitive identification and structural elucidation, Mass Spectrometry (MS) is indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) can confirm the molecular weight and fragmentation patterns of sophorose and its derivatives. researchgate.netresearchgate.netnih.govnih.gov Ion chromatography with an electrochemical detector has also been successfully used for the quantification of sophorose. rsc.org

Analytical TechniqueColumnMobile Phase/EluentDetectorReference
UPLC-ELSDAcquity UPLC CSH C18Acetic acid in water and acetonitrile gradientELSD nih.gov
HPLC-UVC18 columnFormic acid in water and acetonitrileUV (198 nm) oup.com
HPLC-MSHypersil ODS C18Water/acetonitrile gradientESI-MS researchgate.net
LC/API-MS-MethanolAPCI-MS, ESI-MS researchgate.net
HPLC-MS-Methanol with ammonium (B1175870) formateESI-MS nih.govnih.gov
Ion ChromatographyCarboPac PA20Acetonitrile and NaOHElectrochemical Detector rsc.org
UHPLC-CADThermo Fisher Scientific Hypersil GoldAcetonitrile-formic acid aqueous solution gradientCAD researchgate.net

Advanced Methodologies for the Synthesis of Alpha Sophorose

Enzymatic Synthesis Strategies

Enzymatic routes to alpha-sophorose present a powerful alternative to complex chemical syntheses, leveraging the inherent selectivity of enzymes to construct the specific β-1,2-glycosidic bond. These methods can be broadly categorized into multi-enzyme cascade reactions and condensation reactions catalyzed by a single enzyme type.

Sucrose (B13894) phosphorylase (SP) plays a crucial initiating role in this multi-enzyme system. It catalyzes the phosphorolysis of sucrose in the presence of inorganic phosphate (B84403) (Pi) to produce α-D-glucose 1-phosphate (α-Glc1P) and fructose. nih.govresearchgate.net The α-Glc1P generated is a high-energy glycosyl donor, which is then utilized by the subsequent enzyme in the cascade. researchgate.netnih.gov The use of sucrose as a readily available and inexpensive substrate makes this an economically attractive starting point for the synthesis. jst.go.jpjst.go.jpresearchgate.netnih.govnih.gov An SP from Leuconostoc mesenteroides has been successfully employed in this one-pot reaction. jst.go.jpjst.go.jpresearchgate.netnih.gov

The second enzyme in the cascade, 1,2-β-oligoglucan phosphorylase (SOGP), is responsible for the formation of the characteristic β-1,2-glycosidic linkages of sophorose. expasy.orgmicrobialtec.comgenome.jp This enzyme utilizes the α-Glc1P produced by sucrose phosphorylase as the donor substrate and transfers a glucose moiety to an acceptor molecule. researchgate.net In the initial stages, glucose serves as the acceptor, leading to the formation of sophorose. nih.govresearchgate.net As the reaction progresses, the newly synthesized sophorose can itself act as an acceptor, leading to the elongation of the oligosaccharide chain to form sophorotriose and other sophoro-oligosaccharides. nih.govresearchgate.net An SOGP isolated from Enterococcus italicus has proven effective in this synthetic pathway. jst.go.jpjst.go.jpresearchgate.netnih.gov The reaction catalyzed by SOGP is reversible phosphorolysis. expasy.orgmicrobialtec.comgenome.jp

To control the elongation reaction and maximize the yield of the desired disaccharide, sophorose, an exo-β-1,2-glucooligosaccharide sophorohydrolase is integrated into the system. This enzyme specifically hydrolyzes β-1,2-glucooligosaccharides with a degree of polymerization of four or more from the non-reducing end to produce sophorose. acs.org By degrading the longer sophoro-oligosaccharides that are formed by 1,2-β-oligoglucan phosphorylase, the equilibrium is shifted towards the production of sophorose. jst.go.jpnih.gov An enzyme from Parabacteroides distasonis has been identified and utilized for this purpose. jst.go.jpjst.go.jpresearchgate.netnih.govacs.org

The efficiency of the one-pot multi-enzyme synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that have been investigated include substrate concentrations (glucose and sucrose), enzyme concentrations, and reaction time.

Initial studies explored different concentrations of glucose and sucrose to maximize sophorose production. For instance, with enzyme concentrations at 100 µg/mL each, high concentrations of sophorose were achieved with 5 mM glucose and 250 mM sucrose (108 mM sophorose) and with 25 mM glucose and 250 mM sucrose (116 mM sophorose). jst.go.jp Further optimization focused on minimizing enzyme usage while maintaining a high yield. A reaction containing 5 mM glucose, 250 mM sucrose, 10 mM inorganic phosphate, and optimized enzyme concentrations of 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo β-1,2-glucooligosaccharide sophorohydrolase at 30°C for 48 hours yielded 108 mM of sophorose. jst.go.jpjst.go.jpresearchgate.netnih.govnih.gov This represents a final yield of 45% based on the amount of sucrose used as the donor substrate. jst.go.jpjst.go.jpresearchgate.netnih.govnih.gov Post-reaction treatment with yeast can be employed to remove remaining monosaccharides like glucose and fructose, followed by purification via size-exclusion chromatography to obtain pure sophorose. jst.go.jpjst.go.jpresearchgate.netnih.gov

Table 1: Optimization of One-Pot Multi-Enzyme Synthesis of Sophorose

Glucose (mM)Sucrose (mM)LmSP (µg/mL)EiSOGP (µg/mL)BDI_3064 (µg/mL)Sophorose (mM)
5250100100100108
25250100100100116
100250100100100108
525052050108

An alternative enzymatic approach for synthesizing sophorose involves the use of β-glucosidases. jst.go.jpnih.gov These enzymes can catalyze the formation of glycosidic bonds through a process known as transglycosylation, which is essentially the reverse of their natural hydrolytic activity. mdpi.comd-nb.info In this reaction, a glucose molecule acts as a glycosyl donor, and another glucose molecule acts as the acceptor.

While this method is simpler as it only requires a single type of enzyme, it often suffers from a lack of regioselectivity. β-glucosidases can form various glycosidic linkages, leading to the production of a mixture of disaccharides, including gentiobiose, cellobiose (B7769950), and laminaribiose (B1201645), in addition to sophorose. jst.go.jpnih.govd-nb.inforesearchgate.net This makes the purification of sophorose from the reaction mixture challenging. jst.go.jpnih.gov

For example, a β-glucosidase from Trichoderma reesei has been shown to simultaneously synthesize laminaribiose, sophorose, and cellobiose from glucose. researchgate.net Similarly, a β-glucosidase from a Penicillium species was found to produce sophorose through transglycosylation with glucose as the substrate. mdpi.com In another study, a mixture of glucose and β-disaccharides, including 13.66 g/L of sophorose, was synthesized from a high concentration of glucose (600 g/L) using a β-glucosidase. mdpi.com The composition of the resulting disaccharide mixture is highly dependent on the source of the β-glucosidase and the reaction conditions. jst.go.jpnih.gov

Table 2: Disaccharide Production by β-Glucosidase from Trichoderma reesei

Enzyme VariantLaminaribiose YieldSophorose YieldCellobiose Yield
TrCel1bPresentPresentPresent
TrCel1bI177SImprovedImprovedImproved
TrCel1bI177S/I174SImprovedImprovedImproved
TrCel1bI177S/I174S/W173HImprovedImprovedImproved

Data derived from qualitative descriptions of improved yields in the source material. researchgate.net

Substrate Specificity and Reaction Conditions

Reverse Phosphorolysis Using Glycoside Phosphorylases

Glycoside phosphorylases (GPs) catalyze the reversible phosphorolytic cleavage of glycosidic bonds, using inorganic phosphate to produce a glycosyl-1-phosphate and a shortened saccharide. mdpi.comresearchgate.net The reverse reaction, known as reverse phosphorolysis, can be harnessed for the synthesis of oligosaccharides. mdpi.comresearchgate.net This method is advantageous as it uses relatively inexpensive sugar phosphates as donor substrates. mdpi.com

A one-pot enzymatic synthesis of sophorose has been developed using a cascade of three enzymes: sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. nih.govresearchgate.netjst.go.jp In this system, sucrose phosphorylase generates α-D-glucose 1-phosphate (α-Glc1P) from sucrose. researchgate.netjst.go.jp The 1,2-β-oligoglucan phosphorylase then utilizes this α-Glc1P to synthesize sophorooligosaccharides with glucose as the initial acceptor. researchgate.netjst.go.jp Finally, the sophorohydrolase specifically hydrolyzes the longer sophorooligosaccharides to yield sophorose. researchgate.netjst.go.jp This one-pot reaction, using optimized concentrations of substrates and enzymes, yielded 108 mM of sophorose with a final yield of 45% based on the amount of sucrose used. nih.govresearchgate.net

Cellobiose phosphorylase and cellodextrin phosphorylase from Clostridium thermocellum have also been used in reverse phosphorolysis to produce β-linked disaccharides and oligosaccharides. nih.gov While these enzymes primarily synthesize β-(1→4) linkages, their broad acceptor specificity suggests potential for engineering to produce other linkages. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like sophorose and its derivatives. usf.edubeilstein-journals.org This approach can overcome the limitations of purely chemical or enzymatic methods.

One example is the synthesis of glycolipid analogs, where enzymes are used for key regioselective steps. usf.edu While not directly synthesizing this compound itself, these methods demonstrate the power of using enzymes like lipases for selective transformations on sugar molecules that could be adapted. For instance, lipase (B570770) from Candida antarctica (Novozyme-435) has been used for highly regioselective macrolactonization in the synthesis of glycolipid analogs from various disaccharides. usf.edu

A more direct chemo-enzymatic route to sophorose-containing compounds involves the use of glycoside phosphorylases in combination with chemically synthesized donors. The use of α-D-glucosyl 1-fluoride, a synthetic donor, with cellobiose phosphorylase from Clostridium thermocellum significantly increased the product yield to 98% in the synthesis of cellobiose, highlighting the potential of such combined approaches. nih.gov This demonstrates that chemically modified substrates can enhance the efficiency of enzymatic synthesis.

Chemical Synthesis Routes

While enzymatic methods are often preferred for their selectivity, chemical routes provide alternative pathways to this compound.

Selective Catalytic Hydrolysis of Glycosides (e.g., Steviol (B1681142) Glycosides)

A novel and efficient method for preparing sophorose involves the selective catalytic hydrolysis of certain steviol glycosides. google.com Steviol glycosides are natural sweeteners extracted from the leaves of the Stevia rebaudiana plant. nih.gov Several of these compounds, such as stevioside (B1681144) and rebaudioside A, contain a sophorose moiety at the C13 position of the steviol core. google.com

The synthesis method utilizes common organic or inorganic bases, such as sodium hydroxide (B78521) or sodium ethoxide, as catalysts to selectively hydrolyze the ester bond at the C19 position of specific steviol glycosides, like rebaudioside D, E, or K. google.com This reaction is performed under controlled temperature conditions (80°C-100°C). google.com The key to this method's success is that the alkaline conditions cleave the ester linkage without affecting the more stable glycosidic bonds within the sophorose unit at C13. google.com

Following hydrolysis, the reaction mixture is neutralized with an acid, causing the non-sophorose part of the molecule to precipitate out. google.com The sophorose remains dissolved in the solution and can be purified through simple desalination and drying operations, with reported yields being quite high. google.com For example, the hydrolysis of rebaudioside K using sodium ethoxide as a catalyst yielded sophorose with a 92.2% yield. google.com Similarly, using rebaudioside E, a yield of 89.5% was achieved. google.com This method is advantageous due to its high conversion rate, speed, high selectivity, and simple purification process. google.com

Furthermore, β-glucosidases with high specificity for the sophorose unit have been used to selectively hydrolyze stevioside to produce rubusoside, which involves the cleavage of a glucose from the sophorose moiety. researchgate.net This demonstrates the enzymatic potential to specifically target and modify the sophorose structure within larger molecules.

Base-Catalyzed Hydrolysis for this compound Preparation

Base-catalyzed hydrolysis represents a significant method for the preparation of sophorose, particularly through the selective cleavage of glycosidic bonds in naturally occurring compounds. This approach is advantageous due to its potential for high conversion rates, speed, and selectivity, often utilizing common and inexpensive alkali catalysts. google.com

A notable application of this method involves the hydrolysis of steviol glycosides. In this process, a steviol glycoside, such as Rebaudioside A, is used as the substrate. The reaction is conducted in an aqueous solution with an alkali catalyst. google.com The mechanism, known as saponification when applied to esters, involves the nucleophilic attack by a hydroxide ion on an ester's carbonyl carbon or, in this case, facilitating the cleavage of the specific glycosidic linkage to release the disaccharide. numberanalytics.comlibretexts.org The process results in the precipitation of a byproduct, while the desired sophorose remains in the solution, allowing for straightforward separation through desalination and drying. google.com Research has demonstrated that this method can achieve sophorose purity of over 98% after simple recrystallization. google.com

Another source for sophorose production via hydrolysis is from sophorolipids, which are microbial biosurfactants. Studies have investigated whether sophorose is produced during the processing of crude sophorolipid (B1247395) fermentation products via base-catalyzed hydrolysis. hud.ac.uk However, it was observed that treating sophorose with aqueous alkali does not lead to hydrolysis of the glycosidic bond but rather to epimerization at the C2 position, yielding 2-O-β-D-glucopyranosyl-D-mannose. researchgate.net

The conditions for preparing sophorose from steviol glycosides using base-catalyzed hydrolysis have been detailed in patent literature, showcasing a practical and efficient pathway for its synthesis. google.com

Table 1: Reaction Conditions for Base-Catalyzed Hydrolysis of Steviol Glycosides

Parameter Value/Description Source
Substrate Steviol Glycosides (e.g., Rebaudioside A, D, E, K) google.com
Substrate Concentration 75-200 mg/mL in water google.com
Catalyst Inorganic or organic bases (e.g., NaOH, KOH, Na2CO3, Sodium Ethoxide) google.com
Catalyst to Substrate Ratio 10-20:1 (molar ratio) google.com
Reaction Temperature 80°C - 100°C google.com
Reaction Time 4 - 12 hours google.com
Neutralizing Acid Citric Acid google.com

| Purity of Final Product | >98% | google.com |

Other Chemical Glycosylation Methodologies

Beyond hydrolysis, the direct chemical synthesis of α-sophorose and other α-glycosides relies on chemical glycosylation, a reaction that couples a glycosyl donor with a glycosyl acceptor. wikipedia.org The formation of the α-glycosidic bond is a significant challenge in carbohydrate chemistry, and various methodologies have been developed to control the stereoselectivity of this transformation. wikipedia.orgrsc.org The reaction typically involves a glycosyl donor, which is a sugar bearing a leaving group at the anomeric position, and a glycosyl acceptor, which has an unprotected hydroxyl group. An activator, often a Lewis acid, initiates the reaction. wikipedia.org

Several advanced methods have emerged to favor the formation of the α-linkage:

Gold(I)-Catalyzed Glycosylation : This modern approach utilizes a glycosyl donor with an ortho-alkynylbenzoate leaving group. nih.gov In the presence of a gold(I) catalyst, these donors can effectively glycosylate even weakly nucleophilic acceptors, such as phosphoric acids, to stereoselectively form α-glycosyl linkages. nih.gov This method is noted for its mild conditions and broad substrate scope, accommodating various natural and unnatural carbohydrates. nih.gov The α-selectivity is directed by the anomeric effect under the weakly acidic conditions of the reaction. nih.gov

One-Pot α-Glycosylation via Glycosyl Bromides : An established approach involves the in situ formation of an α-glycosyl bromide from a protected glucose donor using reagents like carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (Ph3P). beilstein-journals.org The subsequent addition of an acceptor and a promoter like N,N,N',N'-tetramethylurea (TMU) or the use of dimethylformamide (DMF) as a solvent facilitates the α-glycosylation. beilstein-journals.org This pathway has demonstrated high α-selectivity (α:β ≥ 90:10) and good yields (>80%). beilstein-journals.org

Glycosyl Trichloroacetimidate Donors : The use of glycosyl trichloroacetimidates as donors is another common strategy. These donors can be activated by strong acids to react with acceptors. However, this can sometimes lead to reduced yields. nih.gov

Thioglycoside Donors : Thioglycosides are widely used glycosyl donors known for their stability and can be activated by various promoters. researchgate.net They are versatile precursors for oligosaccharide synthesis through both classical and metal-catalyzed glycosylation reactions. researchgate.net

These methodologies represent a range of strategies to overcome the challenge of stereoselective α-glycosylation, each with specific advantages regarding reaction conditions, substrate scope, and efficiency.

Table 2: Comparison of Selected Chemical Glycosylation Methodologies for α-Glycoside Synthesis

Methodology Glycosyl Donor Type Activator/Promoter Key Features Source
Gold(I)-Catalyzed Glycosyl ortho-alkynylbenzoate Gold(I) complex High α-stereoselectivity, mild conditions, broad scope. nih.gov nih.gov
One-Pot Bromination 6-O-acetyl-2,3,4-tri-O-benzyl-D-glucose CBr4, Ph3P, TMU/DMF High α-selectivity (≥90:10), good yields (>80%). beilstein-journals.org beilstein-journals.org
Trichloroacetimidate Method Glycosyl trichloroacetimidate Strong acid Widely used but can have yield issues with strong acids. nih.gov nih.gov

| Thioglycoside Method | Thioglycoside | Various (e.g., Lewis acids) | Stable donors, versatile for various glycosylation strategies. | wikipedia.orgresearchgate.net |

Biological Roles and Molecular Mechanisms of Alpha Sophorose

Induction of Cellulase (B1617823) Gene Expression in Fungi

Alpha-sophorose is recognized as a powerful natural inducer of cellulase gene expression, especially in the filamentous fungus Trichoderma reesei, a workhorse in industrial cellulase production. tandfonline.commdpi.comnih.gov Its inducing capability is reported to be significantly higher than that of cellobiose (B7769950), another disaccharide derived from cellulose (B213188). nih.govnih.gov

Studies in Trichoderma reesei and Trichoderma viride Cellulase Systems

Research has extensively focused on the cellulase systems of Trichoderma reesei and Trichoderma viride to understand the inductive effects of this compound. nih.govthegoodscentscompany.com In T. reesei, this compound is believed to be formed from cellobiose through the transglycosylation activity of β-glucosidases. tandfonline.comoup.com This conversion is a critical step in initiating the cascade of events leading to the large-scale production of cellulases.

The addition of this compound to T. reesei cultures leads to the coordinated expression of several cellulase genes, including those encoding major cellobiohydrolases (e.g., cbh1 and cbh2) and endoglucanases (e.g., egl1). tandfonline.comgoogle.com Studies have shown that even at very low concentrations, this compound can trigger a significant increase in the transcription of these genes. nih.govmsk.or.kr Similarly, in Trichoderma viride, this compound has been identified as a highly potent inducer of cellulase, being approximately 2500 times more active than cellobiose. nih.gov

Interestingly, the induction of cellulase by this compound is not solely limited to cellulase genes. It also influences the expression of hemicellulase (B13383388) genes, such as those encoding xylanases. tandfonline.comtandfonline.com For instance, in T. reesei, the expression of xyn2 is induced by this compound. tandfonline.comtandfonline.com

Table 1: Key Fungal Species and their Response to this compound

Fungal Species Response to this compound Key Findings
Trichoderma reesei Potent induction of cellulase and hemicellulase gene expression. tandfonline.commdpi.comnih.govtandfonline.com Acts as a powerful natural inducer, triggering coordinated expression of genes like cbh1, cbh2, and egl1. tandfonline.comgoogle.com Also induces xylanase genes. tandfonline.comtandfonline.com
Trichoderma viride Strong induction of cellulase. nih.govthegoodscentscompany.com Approximately 2500 times more potent than cellobiose in inducing cellulase activity. nih.gov

Regulatory Controls and Signal Transduction Pathways

The induction of cellulase gene expression by this compound is a tightly regulated process involving a complex network of transcription factors and signaling pathways. plos.org Several key regulatory proteins have been identified that either activate or repress gene expression in response to this compound.

A central activator in T. reesei is the transcription factor XYR1 (Xylanase Regulator 1). Deletion of the xyr1 gene abolishes the expression of major cellulase and xylanase genes, regardless of the inducer, including this compound. tandfonline.comnih.gov This indicates that XYR1 is a crucial component of the signaling pathway that responds to this compound. Another activator, ACE3, is thought to be located upstream of XYR1 and positively regulates the expression of both cellulase and xylanase genes. nih.gov

Conversely, the protein ACE1 acts as a repressor. Deletion of the ace1 gene in T. reesei leads to increased expression of major cellulase and xylanase genes under this compound-inducing conditions. tandfonline.comasm.org Another repressor, CRE1, is responsible for carbon catabolite repression, preventing the expression of cellulase genes in the presence of easily metabolizable sugars like glucose. tandfonline.comasm.org

While both cellulose and this compound are potent inducers, their induction mechanisms appear to differ at least partially. For example, the disruption of the activator ACE2 reduces cellulase expression in the presence of cellulose but not this compound, suggesting distinct signaling pathways. tandfonline.comnih.govasm.org

The cAMP signaling pathway also appears to play a role. Increased intracellular cAMP levels can enhance cellulase induction by this compound, suggesting a modulatory role for this pathway in the transcription of cellulase genes. plos.org

Role of β-Diglucoside Permeases in Cellular Uptake and Induction

For this compound to exert its inductive effect, it must be transported into the fungal cell. This uptake is facilitated by specific membrane transport proteins known as β-diglucoside permeases. researchgate.netnih.gov In T. reesei, a high-affinity cellobiose permease has been identified that is also responsible for the uptake of this compound. researchgate.netnih.govnih.gov

This permease is formed constitutively at low levels, but its activity is enhanced by the presence of this compound, suggesting an inducible transport system. oup.comresearchgate.netnih.gov The permease is specific for β-diglucosides, as its activity is inhibited by sophorose, gentiobiose, and cellobiose, but not by larger cellooligodextrins. researchgate.netnih.gov Glucose, however, acts as an inhibitor of this permease. researchgate.netnih.gov

Studies with mutant strains of T. reesei have further highlighted the importance of this permease. Hypersecretory mutants exhibit elevated permease activity, while mutants defective in cellulase induction show significantly reduced permease activity. researchgate.netnih.gov This underscores the critical role of this compound uptake in initiating the induction of cellulase biosynthesis.

Mechanisms of Action in Enzyme Secretion and Regulation

Once inside the cell, this compound triggers a cascade of events that ultimately leads to the synthesis and secretion of cellulase enzymes. The presence of free this compound in the medium is necessary for the continuous production of cellulase. nih.gov

The regulation of this process is complex. Research suggests the existence of two distinct pathways for this compound utilization: a catabolic pathway with high capacity but low affinity, and an inductive pathway with lower capacity but higher affinity. nih.gov This dual-pathway system allows the fungus to rapidly metabolize excess this compound for energy while using smaller amounts to sustain the induction of cellulase synthesis. nih.gov

The expression of certain β-glucosidase genes, such as bgl2, is specifically responsive to this compound and is partially independent of the master regulator XYR1. tandfonline.comtandfonline.com This suggests that some components of the cellulase system are controlled by specific factors that respond directly to this compound. tandfonline.com Furthermore, there is evidence that this compound might not be the final inducer molecule. The inhibition of cellulase production by a β-glucosidase inhibitor in the presence of this compound suggests that further conversion by other β-glucosidases might be necessary to form the ultimate inducer. tandfonline.comtandfonline.com

Prebiotic Activity and Gut Microbiome Modulation

While the primary focus of this compound research has been on its role in fungal gene regulation, there is emerging interest in its potential as a prebiotic. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, thereby conferring health benefits to the host. mdpi.combiocodexmicrobiotainstitute.com

Studies on various oligosaccharides, including alpha-linked galacto-oligosaccharides (alpha-GOS), have demonstrated their ability to modulate the gut microbiota. tno.nlmdpi.comnih.gov These studies have shown that certain oligosaccharides can promote the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and increase the production of short-chain fatty acids (SCFAs) like butyrate (B1204436), propionate (B1217596), and acetate. biocodexmicrobiotainstitute.comtno.nl These SCFAs are important for gut health, serving as an energy source for colonocytes and influencing the gut-brain axis to enhance satiety signals. biocodexmicrobiotainstitute.com

Although direct studies on the prebiotic effects of pure this compound are limited, its structural similarity to other known prebiotics suggests it may have similar properties. The fermentation of such oligosaccharides by gut microbes can lead to a healthier gut environment by reducing pH and inhibiting the growth of pathogenic bacteria. mdpi.com Further research is needed to specifically investigate the impact of this compound on the composition and activity of the human gut microbiota.

Involvement in Microbial Metabolism and Catabolism

Microbial metabolism encompasses all the biochemical reactions that occur within a microorganism to sustain life, including the breakdown of molecules for energy (catabolism) and the synthesis of cellular components (anabolism). longdom.orguoanbar.edu.iq this compound, as a disaccharide, can serve as a carbon source for microbes that possess the necessary enzymes for its breakdown.

In Trichoderma, this compound is rapidly catabolized to carbon dioxide and water. nih.gov As mentioned earlier, there appear to be two pathways for its utilization: a high-capacity catabolic pathway and a low-capacity inductive pathway. nih.gov The uptake of this compound by Trichoderma begins after a short lag phase, and it has a relatively short half-life in the culture medium. nih.gov

Sophorose Metabolism in Trichoderma

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a potent inducer of cellulase synthesis in the fungus Trichoderma. nih.govjst.go.jp However, only a small fraction of the sophorose taken up by the fungus is utilized for enzyme induction; the majority is rapidly catabolized for energy. nih.gov The metabolism of sophorose in Trichoderma is characterized by two distinct pathways: a high-capacity, low-affinity catabolic pathway and a low-capacity, high-affinity inductive pathway. nih.gov

The uptake of sophorose by Trichoderma begins after a lag phase of approximately one hour, and it has a half-life of less than five hours in the culture medium. nih.gov The production of cellulase, however, does not significantly increase until about six hours after the addition of sophorose, reaching its half-maximum level at 14 hours. nih.gov This delay suggests that the processes of induction and enzyme secretion are not immediate. Continuous production of cellulase requires the sustained presence of free sophorose in the medium. nih.gov Interestingly, administering sophorose in several small doses induces significantly more cellulase than a single equivalent large dose. nih.gov

Studies investigating the metabolic profile of Trichoderma reesei have shown that even in the presence of sophorose, the carbon flux is primarily directed towards the respiratory metabolism, specifically the tricarboxylic acid (TCA) cycle. frontiersin.org This holds true regardless of the specific strain or other carbon sources present. frontiersin.org The metabolism of sophorose is intricately linked with the expression of various genes. Genomic and proteomic analyses have revealed that numerous genes, including those encoding glycosyl hydrolases, are differentially expressed when Trichoderma is cultured on sophorose compared to other carbon sources like glucose or cellulose. researchgate.netunb.br

Epimerization of Sophorose in Specific Chemical Environments

Under neutral to weakly alkaline pH conditions and with the application of heat, sophorose can undergo epimerization. This chemical transformation involves the conversion of the glucose unit at the reducing end of the disaccharide into a mannose unit. jst.go.jpnih.gov Specifically, heating sophorose in a neutral pH environment leads to the formation of 2-O-β-D-glucopyranosyl-D-mannose. nih.govnih.gov

This reaction is a result of keto-enol tautomerization, a process that is more commonly observed under strongly alkaline conditions but can also occur at neutral pH. nih.govchemistrysteps.com The rate of this epimerization is dependent on the concentration of hydroxide (B78521) ions, indicating that the pH of the environment is a critical factor. nih.gov For instance, after incubating sophorose for 12 hours at 90°C in a sodium phosphate (B84403) buffer at pH 7.5, approximately 24% of the sophorose was converted to its mannose epimer. nih.gov

A kinetic model has been proposed to describe the epimerization and decomposition of sophorose under these conditions. jst.go.jpnih.gov At pH 7.5 and 90°C, the rate constants for the forward and reverse epimerization reactions of sophorose are approximately (1.5 ± 0.1) × 10⁻⁵ s⁻¹ and (3.5 ± 0.4) × 10⁻⁵ s⁻¹, respectively. nih.gov In addition to epimerization, sophorose can also undergo decomposition, with a rate constant of about (3.7 ± 0.2) × 10⁻⁶ s⁻¹ under the same conditions. nih.gov

Rate Constants for Sophorose Reactions at 90°C and pH 7.5

ReactionRate Constant (s⁻¹)
Forward Epimerization(1.5 ± 0.1) × 10⁻⁵
Reverse Epimerization(3.5 ± 0.4) × 10⁻⁵
Decomposition(3.7 ± 0.2) × 10⁻⁶

Hypothetical Role in Glucan Metabolism by Specific Microorganisms

Sophorose is believed to play a role in the metabolism of β-1,2-glucans in certain microorganisms. In the bacterium Listeria innocua, a gene cluster has been identified that is involved in the breakdown of these glucans. plos.org One of the enzymes in this cluster, a 1,2-β-oligoglucan phosphorylase, can break down β-1,2-glucans with a degree of polymerization of three or more, but it is not active on sophorose itself. plos.org This suggests that other enzymes are necessary for the complete utilization of these glucans, with sophorose being a key intermediate. plos.org

Another enzyme from Listeria innocua, a β-glucosidase designated Lin1840, has been shown to have the highest hydrolytic activity towards sophorose among various β-1,2-glucooligosaccharides. plos.org This finding strongly indicates that this enzyme is involved in the degradation of sophorose. plos.org Similarly, in the soil bacterium Cellvibrio japonicus, a β-glucosidase known as Bgl3A has been identified as having a major role in the utilization of sophorose. nih.gov

Furthermore, a novel endo-β-1,2-glucanase discovered in the soil fungus Talaromyces funiculosus breaks down both linear and cyclic β-1,2-glucans, with sophorose being the primary product. titech.ac.jp This enzyme, along with others involved in β-1,2-glucan metabolism, is crucial for the synthesis of these glucans, where sophorose can act as a starting acceptor molecule. tandfonline.com

Enzyme Substrate and Modulator Function

Substrate for Carbohydrate-Active Enzyme Characterization

Sophorose is frequently utilized as a substrate for the characterization of various carbohydrate-active enzymes (CAZymes), particularly β-glucosidases. jst.go.jp Its specific β-1,2-glycosidic linkage allows researchers to probe the substrate specificity of these enzymes. For example, a thermophilic β-glucosidase, TsBgl1, was tested against a variety of disaccharide substrates, including sophorose, to determine its kinetic parameters. mdpi.com

The enzyme showed a higher Michaelis constant (Km) for sophorose compared to other disaccharides like laminaribiose (B1201645), indicating that a higher concentration of sophorose is required for effective hydrolysis. mdpi.com In another study, a β-glucosidase from Sphingomonas elodea demonstrated high specificity towards sophorose. nih.gov The unique structure of sophorose also makes it a valuable tool in enzymatic synthesis. For instance, it can be used as an acceptor in transglycosylation reactions to produce longer oligosaccharides. nih.gov

Kinetic Parameters of TsBgl1 with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
pNP-β-Glc0.25 ± 0.01189.3 ± 2.4757.2
Laminaribiose1.8 ± 0.1142.7 ± 4.279.3
Gentiobiose11.2 ± 0.963.5 ± 3.75.7
Sophorose13.5 ± 1.158.2 ± 3.14.3
Cellobiose4.5 ± 0.312.8 ± 0.52.8

Interaction with α-Glucosidase and Inhibition Dynamics

Certain derivatives of sophorose have been found to interact with and inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. acs.orgresearchgate.netresearchgate.net Specifically, acylated sophoroses, such as 6-O-caffeoylsophorose, have demonstrated inhibitory activity against α-glucosidase. researchgate.netnih.gov This inhibition is primarily directed at maltase activity, with less effect on sucrase. acs.orgnih.gov

The inhibitory effect is non-competitive, and the structure of the acylated sophorose plays a crucial role. researchgate.net The presence of a phenolic acid acyl group, hydroxyl groups on the aromatic ring, and an unsaturated alkyl chain in the acyl moiety are all contributing factors to the inhibitory activity. researchgate.net Diacylated sophoroses have been shown to have a stronger inhibitory effect than their monoacylated counterparts. acs.org The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, for diacylated sophoroses against rat intestinal α-glucosidase (maltase) is less than 300 μM. acs.org This inhibitory action suggests a potential role for these compounds in modulating carbohydrate metabolism. researchgate.net

Biotechnological and Industrial Applications of Alpha Sophorose

Applications in Cellulase (B1617823) Production for Biofuel and Biorefinery Industries

In the realm of biofuel and biorefineries, the efficient enzymatic degradation of lignocellulosic biomass into fermentable sugars is a critical and often rate-limiting step. The production of cellulase, the enzyme complex responsible for this breakdown, is paramount. Sophorose has been identified as the most potent natural inducer of cellulase gene expression in filamentous fungi, particularly in the industrial workhorse Trichoderma reesei. mdpi.comnih.gov

The inducing capability of sophorose is remarkably high, reported to be over 2,500 times more effective than cellobiose (B7769950), another disaccharide known to induce cellulase synthesis. mdpi.comnih.gov While cellulase production can be induced by the substrate cellulose (B213188), the process involves the synergistic action of cellobiohydrolase and endoglucanase to produce cellobiose, which is then converted by β-glucosidase into sophorose through transglycosylation. mdpi.com This naturally formed sophorose then acts as the primary signaling molecule to trigger high-level cellulase production. mdpi.com

Research has focused on optimizing sophorose availability during fermentation to maximize enzyme yields. Studies have shown that multiple small additions of sophorose induce significantly more cellulase than a single equivalent dose, which is attributed to two distinct utilization pathways: a high-capacity catabolic pathway and a lower-capacity, high-affinity inductive pathway. nih.gov To make the process more economically viable, strategies have been developed to produce sophorose inexpensively. One such method involves the acid hydrolysis of stevioside (B1681144), which yields a mixture of glucose and sophorose (MGS) as a byproduct. nih.gov This MGS mixture has been successfully used as a low-cost and effective inducer for cellulase production in T. reesei, achieving filter paper activity (FPA) significantly higher than that induced by conventional inducers like lactose. nih.govresearchgate.net

The table below summarizes the cellulase activity achieved using different inducers in Trichoderma reesei strains, highlighting the efficacy of sophorose-containing mixtures.

InducerStrainMax. Cellulase Activity (FPU/mL)Productivity (FPU/L/h)Reference
Solid & Liquid Inducer Mix (1:5 w/w)T. reesei RUT C30 & PB329.5204.8 researchgate.net
LactoseT. reesei~48.7 IU/mL- researchgate.net
Glucose-Sophorose Mixture (MGS)T. reesei90.28 IU/mL- researchgate.net
Note: IU/mL and FPU/mL are often used interchangeably for filter paper activity.

Role as a Chemical Building Block in Carbohydrate Synthesis

Beyond its role as an inducer, alpha-sophorose serves as a valuable building block in the enzymatic and chemical synthesis of more complex carbohydrates and glycosides. ontosight.aicapes.gov.br Its unique β-1,2-glycosidic linkage makes it a specific substrate for certain carbohydrate-active enzymes, enabling the creation of novel compounds. jst.go.jp

Enzymes such as β-glucosidases and glycosyltransferases can utilize sophorose as a glycosyl donor or acceptor in transglycosylation reactions. researchgate.netd-nb.info For instance, endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae has been shown to efficiently transfer high-mannose-type oligosaccharides to sophorose, demonstrating its suitability as an acceptor substrate for creating complex glycoconjugates. capes.gov.br Similarly, a novel β-1,2-glucosyltransferase from Ignavibacterium album uses sophorose as an effective donor for glycosylating various aryl- and alkyl-glucosides. rcsb.org This enzymatic flexibility allows for the synthesis of sophorosylated derivatives with potential applications in pharmaceuticals and material science.

The synthesis of novel oligosaccharides with potential prebiotic properties has also been achieved using sophorose as a structural base. For example, engineered glycosidases have been used to create sophorosylated derivatives of phenolic compounds like epigallocatechin gallate. researchgate.net These synthetic strategies highlight the utility of sophorose in generating diverse and functional carbohydrate structures that are otherwise difficult to produce.

Prebiotic Formulations and Functional Food Development

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thereby conferring health benefits to the host. Sophorose has been investigated as a potential prebiotic candidate due to its resistance to digestion in the upper gastrointestinal tract and its potential for selective fermentation by gut microbiota. jst.go.jpnih.gov

In vitro studies have assessed the fermentation of sophorose by various beneficial bacterial strains. nih.gov While some studies indicate that sophorose is fermented by only a few beneficial strains, others suggest it can support the growth of probiotic bacteria such as Bifidobacterium. nih.govnih.gov The selective fermentation of such oligosaccharides can lead to the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and acetate, which are crucial for gut health. nih.gov The potential of sophorose and oligosaccharides derived from it to modulate the gut microbiota makes them attractive ingredients for the development of functional foods and synbiotic formulations. jst.go.jpresearchgate.net

Integration into Sophorolipid-Based Bio-Products

Sophorose is the hydrophilic head group of a class of glycolipid biosurfactants known as sophorolipids (SLs). mdpi.comresearchgate.net These molecules, produced primarily by yeasts like Starmerella bombicola, consist of the sophorose moiety linked to a long-chain hydroxy fatty acid. google.com The structure can be either a closed ring (lactonic form) or an open chain (acidic form), and this variation, along with acetylation patterns, dictates the physicochemical and biological properties of the sophorolipid (B1247395). mdpi.com

Sophorolipids are highly effective and biodegradable surfactants, making them ideal for environmental applications. issmge.orgfrontiersin.org Their ability to reduce surface and interfacial tension allows them to emulsify and solubilize hydrophobic contaminants, enhancing their removal from soil and water. unirioja.es

Sophorolipids have been successfully used in the bioremediation of soils contaminated with various pollutants, including:

Heavy Metals: SLs can form complexes with heavy metals such as copper, zinc, lead, and cadmium, increasing their solubility and facilitating their removal from contaminated soil and mining tailings. issmge.orgunirioja.esresearchgate.net

Hydrocarbons: They are effective in dispersing and enhancing the biodegradation of petroleum products like crude oil, diesel, and motor oil. issmge.orgtandfonline.com By increasing the bioavailability of these contaminants to oil-degrading bacteria, SLs accelerate the cleanup process. tandfonline.com

Pesticides: Sophorolipids can also aid in the remediation of pesticide-contaminated soil. core.ac.uknih.gov

The table below provides examples of contaminants that can be remediated using sophorolipids.

Contaminant TypeSpecific ExamplesMechanism of ActionReference
Heavy MetalsCopper, Zinc, Lead, Cadmium, Arsenic, IronComplexation, Solubilization issmge.orgunirioja.esresearchgate.net
HydrocarbonsCrude Oil, Diesel, Kerosene, Motor OilEmulsification, Solubilization, Enhanced Biodegradation issmge.orgtandfonline.com
PesticidesEndosulfan, TrifluralinEnhanced Biodegradation core.ac.uknih.gov

Sophorolipids and their derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. nih.govscielo.br This activity is highly dependent on the sophorolipid's structure. researchgate.net The primary mechanism of action involves disrupting the integrity of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. scielo.brjmb.or.krmdpi.com

Lactonic vs. Acidic Forms: Generally, the lactonic forms of sophorolipids show higher antimicrobial activity, particularly against bacteria, compared to the acidic forms. jmb.or.krmdpi.com

Spectrum of Activity: Sophorolipids are often more effective against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) than Gram-negative bacteria. unirioja.esjmb.or.kr However, activity against certain plant pathogenic fungi has also been reported. researchgate.net

Chemically Modified Sophorolipids: Chemical modification of sophorolipids, such as the synthesis of quaternary ammonium (B1175870) derivatives, can significantly enhance their antimicrobial potency. frontiersin.orgresearchgate.netrsc.org Derivatives with longer alkyl chains (e.g., octadecyl) have shown particularly strong activity, in some cases exceeding that of conventional antibiotics like gentamicin (B1671437) sulfate (B86663) against Gram-positive strains. rsc.org

The table below shows the minimum inhibitory concentrations (MIC) of sophorolipids against various microorganisms.

MicroorganismSophorolipid TypeMIC (ppm or µg/mL)Reference
Bacillus subtilisNatural Sophorolipid Mix4 researchgate.netjmb.or.kr
Propionibacterium acnesNatural Sophorolipid Mix0.5 researchgate.netjmb.or.kr
Staphylococcus aureusNatural Sophorolipid Mix500 (Gram-positive) scielo.br
Escherichia coliNatural Sophorolipid Mix2000 (Gram-negative) scielo.br
Staphylococcus aureusOctadecyl Quaternary Ammonium SLMore active than gentamicin rsc.org

A growing body of research has highlighted the potential of sophorolipids and their analogues as anticancer agents. mdpi.comnih.govnih.gov They have been shown to selectively induce cell death in various cancer cell lines while exhibiting lower toxicity to normal cells. biorxiv.orggoogle.comrsc.org

The anticancer activity of sophorolipids is linked to several mechanisms:

Induction of Apoptosis: SLs can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like Bax and Bcl-2, leading to the activation of caspase pathways. mdpi.comnih.gov

Cell Cycle Disruption: They can inhibit the proliferation of cancer cells by causing cell cycle arrest. biorxiv.org

HDAC Inhibition: Lactonic sophorolipids, in particular, have been identified as inhibitors of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. ntno.org

Generation of Reactive Oxygen Species (ROS): SLs can increase intracellular ROS levels in cancer cells, inducing oxidative stress and triggering apoptosis through various signaling pathways. nih.gov

The efficacy of sophorolipids is structure-dependent, with lactonic forms and those with specific fatty acid chain lengths often showing greater cytotoxic effects. mdpi.comrsc.org For instance, diacetylated sophorolipid lactone has demonstrated potent activity against esophageal and pancreatic cancer cell lines. rsc.org Sophorolipid-based nanoparticles are also being developed to improve the delivery and efficacy of conventional chemotherapy drugs like doxorubicin. nih.gov

The table below summarizes the activity of sophorolipids against various cancer cell lines.

Cancer Cell LineCancer TypeSophorolipid TypeEffect / ConcentrationReference
H7402Liver CancerNatural Sophorolipid MixComplete inhibition at 50 µg/mL rsc.orgemanresearch.org
A549Lung CancerNatural Sophorolipid MixComplete inhibition at 50 µg/mL rsc.org
MDA-MB-231Breast CancerLactonic SophorolipidsIC50 of 15-20 µg/mL rsc.org
KYSE109, KYSE450Esophageal CancerDiacetylated Lactonic SLComplete inhibition at 30 µg/mL rsc.org
LN-229GliomaOleic Acid-based SLMorphological changes at 10 µg/mL rsc.org

Antimicrobial Properties of Sophorolipid Derivatives

Emerging Applications in Agricultural Biotechnology

The unique properties of this compound, a disaccharide component of sophorolipids, are increasingly being recognized for their potential in agricultural biotechnology. While research often focuses on the complete sophorolipid molecule, the bioactivity of the this compound unit is a key factor in its emerging applications. Sophorolipids are glycolipid biosurfactants produced by certain yeasts, notably of the genus Candida. nih.gov They consist of a hydrophilic sophorose head (a β-1,2 linked glucose disaccharide) and a hydrophobic fatty acid tail. researchgate.net This amphiphilic nature drives their utility in various applications, including in agriculture.

Plant Resistance Induction and Elicitor Development

While direct studies on this compound as a standalone elicitor are limited, the activity of sophorolipids suggests a role for the sophorose moiety in triggering plant defense mechanisms. Elicitors are compounds that can induce defense responses in plants, preparing them for potential pathogen attacks. arcjournals.org Sophorolipids have been shown to induce the expression of defense-related genes in several plant species. arcjournals.org These responses are often associated with the plant's innate immune system, which recognizes molecular patterns associated with microbes or cellular damage to initiate a protective state.

Research indicates that the application of sophorolipids can lead to the activation of various defense pathways in plants. arcjournals.org For instance, studies have demonstrated that rhamnolipids, another class of glycolipid biosurfactants, can trigger early signaling events such as calcium influx and the activation of mitogen-activated protein kinases, which are crucial for plant defense signaling. arcjournals.org It is plausible that sophorolipids, containing the this compound unit, act in a similar manner as microbe-associated molecular patterns (MAMPs) to elicit a defense response. arcjournals.org

The table below summarizes findings on the elicitor-like activity of sophorolipids, highlighting the potential role of the this compound component.

Plant SpeciesObserved Defense ResponseReference
Grapevine (Vitis vinifera L.)Induction of defense system genes. arcjournals.org
Thale cress (Arabidopsis thaliana)Induction of defense system genes. arcjournals.org
Cherry tomato (Lycopersicon esculentum)Induction of defense system genes. arcjournals.org
Rapeseed (Brassica napus)Induction of defense system genes. arcjournals.org

These findings underscore the potential for developing novel plant resistance inducers based on the this compound structure.

Development of Bio-Pesticides and Bio-Fertilizers

The development of sophorolipid-based bio-pesticides is a significant area of research, driven by the strong antimicrobial properties of these compounds. nih.govencyclopedia.pub The lactonic form of sophorolipids, in particular, has demonstrated notable antimicrobial activity by disrupting the cellular membranes of various microorganisms, including plant pathogens. nih.govencyclopedia.pub This bio-pesticidal action makes sophorolipids a promising alternative to synthetic chemical pesticides. researchgate.net

The antimicrobial efficacy of sophorolipids has been demonstrated against a range of phytopathogens. nih.govresearchgate.net Furthermore, chemical modifications of sophorolipids, such as esterification, can significantly enhance their antimicrobial activity, sometimes by up to a thousand-fold compared to their natural counterparts. google.com

In addition to their role as biopesticides, sophorolipids are being explored as bio-fertilizers. Their surfactant properties can improve the solubility and mobility of plant nutrients in the soil, potentially leading to increased nutrient uptake, enhanced plant biomass, and greater root and fruit yield. researchgate.net Field trials have shown that the application of sophorolipid-based formulations can lead to increased crop yields. unirioja.es For instance, one study reported a yield increase of 6.9 dt/ha in crops treated with sophorolipids in combination with a fungicide, compared to a 4.9 dt/ha increase with the fungicide alone. unirioja.es Seed treatment with sophorolipids has also been found to accelerate and improve initial plant growth, including sprouting and rooting. arcjournals.org

The following table details the reported antimicrobial activity of sophorolipids against various plant pathogens, a key attribute for their use as biopesticides.

PathogenTypeInhibitory EffectReference
Phytophthora sp.OomyceteInhibition of mycelial growth and zoospore motility. google.com
Pythium sp.OomyceteInhibition of mycelial growth and zoospore motility. google.com
Alternaria tomatophiliaFungusGrowth inhibitory activity. google.com
Alternaria solaniFungusGrowth inhibitory activity. google.com
Alternaria alternataFungusGrowth inhibitory activity. google.com
Botrytis cinereaFungusGrowth inhibitory activity. google.com
Bacillus subtilisBacteriumAntimicrobial property. nih.gov
Cupriavidus necatorBacteriumAntimicrobial property. nih.gov

The multifaceted biological activities of sophorolipids, stemming from the unique structure of this compound and the associated fatty acid, position them as a valuable platform for developing sustainable agricultural solutions.

Research on Alpha Sophorose Derivatives and Analogues

Sophorolipids: Structure, Synthesis, and Functionalization

Sophorolipids (SLs) are a class of glycolipid biosurfactants produced by certain non-pathogenic yeast species, most notably Starmerella bombicola (formerly Candida bombicola). acs.org The fundamental structure consists of a hydrophilic sophorose head (a β-1,2 linked disaccharide of glucose) glycosidically linked to a hydrophobic long-chain hydroxy fatty acid, typically of 16 or 18 carbons in length. beilstein-journals.orgresearchgate.net This amphiphilic nature imparts surface-active properties to the molecule. rsc.org The natural product of fermentation is not a single compound but a complex mixture of structurally related molecules, the composition of which is influenced by the fermentation substrates and conditions.

Structural Diversity: Acidic and Lactonic Forms

The primary structural variation in sophorolipids lies in the configuration of the fatty acid's carboxyl group, leading to two main forms: acidic and lactonic. acs.org

Acidic (Open) Form : In this form, the terminal carboxyl group of the fatty acid remains as a free acid. acs.org This structure imparts greater hydrophilicity to the molecule.

Lactonic (Closed) Form : This form is created through the intramolecular esterification of the fatty acid's carboxyl group with one of the hydroxyl groups on the sophorose moiety, most commonly at the 4″ position, creating a macrocyclic lactone ring. acs.orggoogle.com Less frequently, esterification can occur at the 6' or 6'' positions. beilstein-journals.org

This structural difference significantly impacts the physicochemical properties and, consequently, the functional applications of the sophorolipids. Acidic sophorolipids are generally more water-soluble and exhibit better foaming capacity. nih.govacs.org In contrast, lactonic sophorolipids are less water-soluble but are more effective at reducing surface and interfacial tension and tend to exhibit stronger biological activities, such as antimicrobial properties. acs.orgfrontiersin.org

FormStructural FeatureKey Physicochemical Properties
Acidic Sophorolipid (B1247395)Free carboxylic acid group on the fatty acid tail.Higher water solubility, better foaming performance. nih.govacs.org
Lactonic SophorolipidIntramolecular ester bond forming a macrocyclic lactone ring.Lower water solubility, higher surface activity, stronger antimicrobial properties. acs.orgfrontiersin.org

Acetylated and Deacetylated Sophorose Moieties in Sophorolipids

Further structural diversity is introduced by the acetylation of the sophorose head. The primary hydroxyl groups at the 6' and/or 6'' positions of the sophorose unit can be acetylated. researchgate.net Depending on the extent of this modification, sophorolipids can be found in diacetylated, monoacetylated, or deacetylated (non-acetylated) forms. beilstein-journals.orgacs.org

Acetylation increases the hydrophobicity of the sophorolipid molecule. frontiersin.org This modification has been shown to influence the biological and surface-active properties of the resulting compounds. For instance, di-acetylated lactonic sophorolipids are reported to have higher surface activity than their mono-acetylated counterparts. frontiersin.org The degree of acetylation can also modulate biological effects, with mono- and diacetylated lactones showing the strongest inhibitory effects against certain microbes. researchgate.net Conversely, deacetylated sophorolipids, often produced via alkaline hydrolysis, can serve as precursors for further chemical modifications to create novel derivatives. researchgate.net

Enzymatic and Chemical Modification of Sophorolipids

To overcome the structural limitations of naturally produced sophorolipids and to create derivatives with tailored properties, both chemical and enzymatic modifications are employed. acs.orgnih.gov These modifications can target the sophorose head, the fatty acid tail, or the linkages between them.

A common chemical modification is alkaline hydrolysis (e.g., using sodium hydroxide), which cleaves the lactone ring to produce the acidic form and removes acetyl groups to yield deacetylated sophorolipids. researchgate.netgoogle.com Acid hydrolysis can also be used to produce mixtures of monoacetylated and deacetylated sophorolipids. rsc.org

Enzymatic modifications offer high selectivity and milder reaction conditions. Lipases are particularly versatile for these transformations. nih.govacs.org

Candida antarctica Lipase (B570770) B (Novozym 435) has been used for the regioselective acylation of sophorolipid esters at the 6'-hydroxyl position. nih.gov It can also catalyze the deacylation of the C-6′ acetoxy group on macrolactonic sophorolipids and mediate the amidation of sophorolipid esters to form secondary amides. nih.gov

Lipase PS-C has shown regioselectivity for the 6''-hydroxyl position, enabling the synthesis of 6''-monoacylated derivatives. nih.gov

Acetylesterase can be used for the complete deacetylation of both acetyl groups under milder conditions than alkaline hydrolysis. researchgate.net

These enzymatic routes provide access to a wide array of sophorolipid derivatives, including esters, amides, and multifunctional monomers, that are difficult to obtain through traditional chemical methods. nih.gov

Synthesis of Novel Sophorolipid Structures for Targeted Applications

The modification of sophorolipids has led to the development of novel structures with specific functionalities for advanced applications, particularly in the medical and materials science fields.

One significant area of research is the synthesis of bolaamphiphilic sophorolipids . These molecules have two hydrophilic heads connected by a hydrophobic chain. A synthetic pathway has been developed starting from the naturally produced diacetylated sophorolipid lactone. This involves a series of reactions including methanolysis, protection of the sugar, and ozonolysis to create a sophorolipid aldehyde intermediate. acs.orgresearchgate.net This aldehyde can then be used as a building block for further synthesis. For example, reductive amination of the sophorolipid aldehyde with various diamines has been used to create a library of 43 new bolaamphiphilic derivatives. acs.orgacs.org Some of these novel cationic bolaamphiphiles have shown promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have been evaluated for their potential as gene delivery vectors. acs.orgacs.org

Another application is in the creation of sophorolipid-based polymers . The lactonic form of sophorolipids can be polymerized through ring-opening metathesis polymerization (ROMP) to create bioresorbable biomaterials. nih.gov The surface chemistry of these poly(sophorolipids) can be further modified using a combination of enzymatic and "click" chemistries to introduce bioactive groups, such as phosphate (B84403) (PO₄), amine (NH₂), or carboxyl (COOH) functionalities, which can influence cellular behavior and promote applications like bone fracture healing. nih.gov

The synthesis of sophorolipids with altered fatty acid chains, such as myristic acid-derived sophorolipid (MASL), has also been explored to enhance specific properties like antibacterial activity. nih.gov

Glycosylated Derivatives and Conjugates

Beyond sophorolipids, research has focused on the synthesis of other glycosylated derivatives of sophorose, where the disaccharide is linked to various aglycones.

Synthetic Approaches for alpha-Sophorose Glycosides (e.g., sophorylsides)

The synthesis of sophorose glycosides, or sophorylsides, involves the formation of a glycosidic bond between the anomeric carbon of sophorose and a hydroxyl group of an acceptor molecule. This can be achieved through both chemical and enzymatic methods.

Chemical glycosylation generally involves the coupling of a glycosyl donor (sophorose with a leaving group at the anomeric position) with a glycosyl acceptor (the molecule to be glycosylated). wikipedia.org A common strategy involves preparing a reactive sophorose derivative, such as 2′′,3′,3′′,4′,4″,6′,6″-hepta-O-acetyl-α-D-sophoryl bromide, from sophorose. nih.gov This activated sophorosyl bromide can then be coupled with various fatty alcohols or other nucleophiles to form the desired glycoside. nih.gov The reaction is typically promoted by a halophilic reagent. nih.gov

Enzymatic synthesis offers a green and highly selective alternative. Glycoside hydrolases (GHs), which normally cleave glycosidic bonds, can be used in reverse to form them through a process called transglycosylation. beilstein-journals.orgnih.gov In a typical transglycosylation reaction, an activated glycosyl donor (e.g., a disaccharide) is cleaved by the enzyme, and the resulting glycosyl-enzyme intermediate is intercepted by an acceptor molecule (other than water) to form a new glycoside. nih.govresearchgate.net This kinetically controlled approach can produce specific glycosidic linkages under mild conditions. researchgate.net For instance, thermophilic glycoside hydrolases like CoGH1A have been used for the transglycosylation of glucose to produce sophorose, demonstrating the feasibility of forming the β-1,2 linkage enzymatically. nih.gov While specific examples for synthesizing a wide range of alpha-sophorylsides are still emerging, the principles of using glycoside hydrolases or glycosyltransferases for transglycosylation are well-established and applicable for creating these novel derivatives. nih.govnih.gov

Exploration of Deoxy-Sophorose Derivatives

Research into the derivatives of this compound provides critical insights into its biochemical interactions and the functional importance of its hydroxyl groups. A significant area of this exploration has been the synthesis and analysis of deoxy-sophorose derivatives to understand substrate recognition by specific enzymes. nih.gov

Scientists have investigated the role of the 3- and 3'-hydroxy groups of sophorose in its recognition by 1,2-β-D-oligoglucan phosphorylases (SOGPs), enzymes that utilize sophorose in synthetic reactions. nih.gov To achieve this, three distinct deoxy-sophorose derivatives were synthesized: 3-deoxy-sophorose, 3'-deoxy-sophorose, and 3,3'-dideoxy-sophorose. nih.govresearchgate.net The synthesis involved a radical reduction for the deoxygenation of the 3-hydroxy group of a D-glucopyranose derivative, using a toluoyl group that functioned as both a leaving group and a protecting group. nih.gov

Analysis of these derivatives revealed that the 3'-hydroxy group on the non-reducing end of sophorose is crucial for substrate recognition by SOGPs. nih.gov The enzymes showed significantly lower specific activity for 3'-deoxy-sophorose and 3,3'-dideoxy-sophorose. nih.gov This finding supports structural predictions that this specific hydroxyl group is vital for the interaction between sophorose and the enzyme. nih.gov

An interesting structural observation from the study was related to the derivatives deoxygenated at the 3-position. NMR spectra for 3-deoxy-sophorose and 3,3'-dideoxy-sophorose indicated that the glucose moiety at the reducing end could more readily adopt a five-membered furanose ring structure. nih.gov This structural flexibility was also found to be temperature-dependent. nih.gov

Table 1: Deoxy-Sophorose Derivatives and Research Findings

Derivative Name Purpose of Synthesis Key Research Finding Citation
3-deoxy-sophorose To evaluate the role of the 3-hydroxy group in enzyme recognition. The glucose moiety at the reducing end can more easily form a furanose ring structure upon deoxygenation. nih.gov
3'-deoxy-sophorose To evaluate the role of the 3'-hydroxy group in enzyme recognition. SOGPs exhibited remarkably lower specific activity, indicating the 3'-hydroxy group is critical for substrate recognition. nih.gov

| 3,3'-dideoxy-sophorose | To evaluate the combined role of both hydroxyl groups. | SOGPs showed very low activity; the deoxygenation at the 3-position promoted a furanose ring structure. | nih.gov |

Sophorose as a Glycan Component in Natural Products

This compound is a disaccharide unit found within the structure of various naturally occurring glycosides, where it is linked to a non-sugar moiety (aglycone). researchgate.net Its presence is particularly notable in high-intensity natural sweeteners and certain flavonoid compounds.

Steviol (B1681142) Glycosides: Sophorose is a key structural component of several steviol glycosides, which are the sweet compounds extracted from the leaves of the Stevia rebaudiana plant. researchgate.netnih.gov These natural sweeteners consist of a central steviol diterpene aglycone linked to various sugar units. nih.gov In two of the most abundant steviol glycosides, stevioside (B1681144) and Rebaudioside A, a sophorose unit is attached to the C13-hydroxyl position of the steviol core. researchgate.netgoogle.com The specific arrangement and number of glucose units, including the sophorose moiety, are responsible for the sweetness profile and intensity of these compounds. researchgate.net For instance, the enzyme UGT76G1 is responsible for adding a glucose molecule to stevioside to form Rebaudioside A, a reaction that involves the sophorose structure already present. nih.gov The targeted enzymatic hydrolysis of the sophorose unit in stevioside by specific β-glucosidases can be used to produce other valuable compounds like rubusoside. nih.gov

Kaempferol (B1673270) Conjugates: Sophorose also occurs as a glycan part of flavonoid glycosides. Flavonoids are a diverse group of plant secondary metabolites, and they are often found in nature conjugated to sugars, which affects their solubility and bioavailability. mdpi.com Kaempferol, a well-researched flavonol, is found in many plants conjugated with sugar moieties at its hydroxyl groups. mdpi.com Among these conjugates are kaempferol sophorosides, where a sophorose disaccharide is attached to the kaempferol backbone, such as at the 3-hydroxyl position to form kaempferol-3-O-sophoroside. researchgate.net These sophorose-containing flavonoid conjugates have been identified in various plants. researchgate.netmdpi.com

Table 2: Natural Products Featuring a Sophorose Moiety

Natural Product Class Specific Example(s) Role/Significance of Sophorose Citation
Steviol Glycosides Stevioside, Rebaudioside A, Rebaudioside D, Rebaudioside E Forms the primary glycan structure at the C13 position of the steviol aglycone, contributing to the compound's high sweetness. researchgate.netgoogle.comfao.org
Flavonoid Conjugates Kaempferol-3-O-sophoroside Acts as the sugar moiety (glycone) attached to the kaempferol aglycone, influencing the compound's natural properties. researchgate.netcore.ac.uk

| Other Glycosides | Quercetin-3-O-sophoroside, Ginsenosides | Sophorose is found as a disaccharide component in various plant-derived glycosides and saponins. | researchgate.net |

Functionalized Sophorose for Material Science and Drug Delivery Systems

The unique structure of sophorose is harnessed in the form of sophorolipids, which are glycolipid biosurfactants produced by yeasts like Starmerella bombicola. researchgate.net Sophorolipids consist of a sophorose head group linked to a long-chain hydroxy fatty acid. researchgate.netrsc.org These naturally derived molecules are powerful building blocks for creating advanced functional materials and sophisticated drug delivery systems.

Material Science Applications: Sophorolipids are gaining attention in material science for their ability to self-assemble and act as stabilizing agents for nanoparticles. rsc.orgresearchgate.net The acidic form of sophorolipids, where the fatty acid tail has a terminal carboxylic acid group, is particularly effective for functionalizing the surface of nanoparticles. researchgate.net For example, sophorolipids have been used in the synthesis of iron oxide nanoparticles. researchgate.net The sophorolipid's carboxyl group complexes with the nanoparticle surface, creating a stable, biocompatible carbohydrate coating. researchgate.net This functionalization yields stable colloids in aqueous solutions and can influence the final structural properties of the nanomaterial itself. researchgate.net

Furthermore, sophorolipids can be chemically modified to create conjugates with other functional molecules. Researchers have synthesized sophorolipid-porphyrin conjugates, which self-assemble into J-aggregates. rsc.org These novel bio-based materials are being explored for potential use in electro-optical applications, demonstrating how the sophorose-containing biosurfactant can serve as a scaffold for complex supramolecular structures. rsc.org

Drug Delivery Systems: The amphiphilic nature of sophorolipids makes them excellent candidates for drug delivery applications. Their ability to self-assemble into various nanostructures, such as micelles and vesicles, allows for the encapsulation of therapeutic agents. researchgate.nettandfonline.com These structures can improve the solubility and stability of drugs, particularly those that are poorly water-soluble. researchgate.net

Sophorolipid-based systems are being investigated as lyotropic liquid crystalline phases, which are biocompatible and bioadhesive matrices suitable for controlled drug release. researchgate.net By forming nanostructures like inverted-type hexagonal and bicontinuous cubic phases, sophorolipids can create a high interfacial area for drug loading and interaction with biological membranes. researchgate.net The potential to modify the sophorose headgroup or the fatty acid tail allows for the fine-tuning of the hydrophilic-lipophilic balance (HLB), enabling the design of delivery systems tailored for specific drugs or targets. researchgate.net

Table 3: Applications of Functionalized Sophorose (via Sophorolipids)

Application Area Specific Use Mechanism/Principle Citation
Material Science Stabilization of iron oxide nanoparticles The acidic sophorolipid coats the nanoparticle surface via its carboxyl group, forming stable, biocompatible colloids. researchgate.net
Material Science Synthesis of sophorolipid-porphyrin conjugates Sophorolipids act as building blocks that self-assemble with porphyrin cores to create supramolecular J-aggregates for electro-optical materials. rsc.org
Drug Delivery Formation of liquid crystalline nanostructures Sophorolipids self-assemble into biocompatible and bioadhesive matrices (e.g., hexagonal phases) for controlled drug release. researchgate.net

| Drug Delivery | Encapsulation of therapeutic agents | The amphiphilic nature allows the formation of micelles and other nanocarriers to improve drug solubility and stability. | tandfonline.comresearchgate.net |

Advanced Analytical Methodologies in Alpha Sophorose Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone in α-sophorose research, enabling its separation from other carbohydrates and complex mixtures. Various chromatographic methods are employed, each offering distinct advantages for purification and analysis.

Size-Exclusion Chromatography for Purification and Isolation

Size-exclusion chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for purifying and isolating α-sophorose based on its molecular size. iitkgp.ac.inharvardapparatus.combioted.es This method separates molecules in solution by their size, and in some cases, their molecular weight. bioted.es

In SEC, a sample is passed through a column packed with a porous resin. iitkgp.ac.in Molecules larger than the pores of the resin are excluded and elute first, while smaller molecules, like α-sophorose, can enter the pores, resulting in a longer retention time and later elution. iitkgp.ac.inbioted.es This technique is particularly useful for separating α-sophorose from larger polysaccharides or other high-molecular-weight compounds. waikato.ac.nzscispace.comchemsrc.com For instance, in a one-pot enzymatic synthesis of sophorose, the final product was purified using size-exclusion chromatography on Toyopearl HW-40S columns, yielding high-purity sophorose. jst.go.jpresearchgate.netnih.govjst.go.jp Similarly, it has been used to isolate sophorose from the waste streams of sophorolipid (B1247395) production. nih.govhud.ac.uk

The effectiveness of SEC depends on factors such as the particle size, flow rate, and packing density of the column media. iitkgp.ac.in Common media used for this purpose include Sephadex, which is a cross-linked dextran. iitkgp.ac.in

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantitative Analysis

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive and specific method for the quantitative analysis of carbohydrates like α-sophorose. This technique is particularly well-suited for separating and quantifying closely related oligosaccharides.

HPAEC separates carbohydrates based on the interaction of their hydroxyl groups with a strong anion-exchange stationary phase under high pH conditions. The separated analytes are then detected by PAD, which provides a highly sensitive and selective response for carbohydrates without the need for derivatization.

Research has demonstrated the utility of HPAEC-PAD in monitoring the enzymatic hydrolysis of sophorolipids, where sophorose is a key product. researchgate.net For example, HPAEC with a Carbopac PA20 column has been successfully used to analyze the products of sophorolipid treatment, clearly separating sophorose from other components like glucose. researchgate.net This method has also been employed in the analysis of waste streams from commercial sophorolipid production to identify and quantify free sophorose. nih.govhud.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique used for both the structural analysis and quantification of α-sophorose. nih.govnih.gov This method requires the derivatization of the non-volatile carbohydrate into a volatile compound, typically through trimethylsilylation. nih.govrsc.org

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. rsc.org

GC-MS has been instrumental in identifying various disaccharides, including sophorose, in complex samples like wine. nih.gov The analysis of trimethylsilyloxime derivatives by GC-MS has allowed for the identification of sophorose among other β-glucosylglucoses. nih.gov The fragmentation patterns obtained from MS provide a unique fingerprint for the compound, enabling its confident identification. nih.gov

Table 1: GC-MS Experimental Data for Sophorose

Parameter Value
Instrument Leco Pegasus IV
Instrument Type GC-EI-TOF
Ionization Mode Positive
Top 5 Peaks (m/z)
Peak 1 103
Peak 2 147
Peak 3 217
Peak 4 204
Peak 5 129

This table summarizes typical experimental parameters and results for the GC-MS analysis of sophorose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful technique for analyzing α-sophorose within complex mixtures. core.ac.uk It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. oup.com This method is particularly advantageous as it often does not require derivatization of the analyte. nih.gov

In LC-MS analysis of sophorose and related compounds, reverse-phase chromatography with a C18 column is often employed. oup.com The separation is based on the polarity of the molecules. oup.com Following separation, electrospray ionization (ESI) is a common technique used to generate ions for mass spectrometric analysis. jst.go.jpjst.go.jpoup.com LC-MS has been used to confirm the molecular mass of synthesized sophorose, with the deprotonated molecular ion [M-H]⁻ or the sodium adduct [M+Na]⁺ being observed. jst.go.jpjst.go.jpjst.go.jp

Recent advancements have led to the development of ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS) methods for detailed structural analysis, including the determination of glycosidic linkages. nih.govucdavis.edu These methods, often performed in multiple reaction monitoring (MRM) mode, provide high sensitivity and specificity. nih.govucdavis.edu

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of α-sophorose. These methods provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 1H, 13C) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and conformational analysis of α-sophorose in solution. researchgate.nethyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H and ¹³C NMR, provides a complete picture of the molecule's structure. nih.govjst.go.jpnih.govhud.ac.ukjst.go.jprsc.orgnih.govznaturforsch.comnih.gov

¹H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule. The chemical shifts, coupling constants, and integration of the proton signals are used to determine the connectivity of the atoms. researchgate.netnih.gov For sophorose, the anomeric protons are particularly diagnostic. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemicalbook.comguidechem.com The chemical shifts of the carbon signals are sensitive to the local electronic environment, providing valuable structural information. jst.go.jpresearchgate.netnih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. hud.ac.ukrsc.orgresearchgate.net

COSY experiments identify protons that are coupled to each other, helping to trace out the spin systems within each monosaccharide residue. hyphadiscovery.com

HSQC experiments correlate directly bonded protons and carbons, allowing for the assignment of the carbon signals based on the assigned proton signals. hud.ac.ukresearchgate.net

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the glycosidic linkage between the two glucose units. jst.go.jphyphadiscovery.comnih.gov

NMR studies have been used to confirm the structure of enzymatically synthesized sophorose, showing spectra identical to that of a commercial standard. nih.govjst.go.jp It has also been used to study the conformational changes of the sophorose moiety in sophorolipids and to characterize the products of sophorose epimerization. nih.govjst.go.jpresearchgate.netnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sophorose

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glc I (Reducing End)
H-1α / C-1α ~5.2 ~92.5
H-1β / C-1β ~4.6 ~96.5
Glc II (Non-reducing End)
H-1'' / C-1'' ~4.5 ~103.5

This table provides approximate chemical shift values for key atoms in the α- and β-anomers of the reducing glucose unit (Glc I) and the non-reducing glucose unit (Glc II) of sophorose. Actual values can vary depending on the solvent and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique that enables the precise determination of the molecular mass of thermally fragile molecules like α-sophorose without causing fragmentation. researchgate.net This method involves the transfer of ions from a solution into the gaseous phase through the application of electrical energy. nih.gov The sample solution is dispersed into a fine spray of charged droplets. nih.gov With the aid of a drying gas and elevated temperatures, the solvent evaporates, leading to an increase in the surface charge density of the droplets. nih.gov Eventually, ions are ejected from these highly charged droplets and are guided into the mass analyzer. nih.gov

In the context of α-sophorose research, ESI-MS provides qualitative information by determining its molecular weight. nih.gov Neutral molecules like sophorose can be ionized through processes such as protonation or cationization (e.g., with sodium ions) to be analyzed by ESI-MS. nih.gov The resulting mass spectrum displays signals corresponding to the mass-to-charge (m/z) ratio of the ionized sophorose molecules. nih.gov For complex samples, ESI can be coupled with separation techniques like high-performance liquid chromatography (HPLC) for more detailed analysis. nsf.gov

Table 1: ESI-MS Data for Sophorose and Related Compounds

CompoundIonization ModeObserved m/zInferred Molecular Mass (Da)Reference
Sophorose[M+Na]+365.1342.3 chem.sk
Glycosylated HemoglobinPositive IonMultiple charge states16029.2 (Glycated β-chain) nih.gov
Gold Nanocluster (Au₁₄₄(SR)₆₀)Positive IonMultiple charge states~28,364 (Au₁₄₄ core) nsf.gov

This table is illustrative and based on typical ESI-MS analyses of carbohydrates and other large molecules. The specific m/z value for sophorose can vary based on the adduct ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. alfa-chemistry.comresearchgate.net When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. alfa-chemistry.com These vibrations result in the absorption of light at characteristic wavenumbers, which are then plotted to generate an infrared spectrum.

For α-sophorose, the FT-IR spectrum reveals the presence of key functional groups. The broad absorption band typically observed in the 3500-3200 cm⁻¹ region is characteristic of O-H stretching vibrations from the numerous hydroxyl groups. The C-H stretching vibrations of the alkyl groups appear around 3000 cm⁻¹. The region between 1200 and 1000 cm⁻¹ is particularly important as it contains the C-O stretching vibrations of the glycosidic linkage and the alcohol functionalities. libretexts.org The so-called "fingerprint region," below 1500 cm⁻¹, provides a unique pattern for the molecule, which can be used for identification by comparing it to known standards. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for α-Sophorose Functional Groups

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, hydrogen-bonded3500 - 3200 (broad)
C-H (alkane)Stretching2950 - 2850
C-O (alcohol, ether)Stretching1200 - 1000

This table presents typical ranges for the functional groups found in sophorose. Specific peak positions can vary slightly.

Computational and Structural Modeling Approaches

In addition to experimental techniques, computational modeling plays a vital role in understanding the three-dimensional structure and dynamic behavior of α-sophorose.

Molecular Modeling of alpha-Sophorose Conformations in Solution

Molecular modeling techniques are employed to investigate the various conformations that α-sophorose can adopt in a solution. researchgate.net The flexibility of the glycosidic bond connecting the two glucose units allows for a range of spatial orientations, defined by the dihedral angles φ and ψ. researchgate.net Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are used to generate conformational maps that depict the potential energy of the molecule as a function of these dihedral angles. researchgate.nettandfonline.com

These studies have shown that sophorose exists in multiple low-energy conformations in solution. researchgate.net The relative populations of these conformers are influenced by factors like solvent interactions and intramolecular hydrogen bonding. researchgate.net By combining molecular modeling with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain a more accurate picture of the conformational preferences of α-sophorose in its biological environment. researchgate.net

Molecular Docking Studies for Enzyme-Sophorose Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gove-nps.or.kr In the context of α-sophorose, docking studies are crucial for understanding how it interacts with the active sites of enzymes, such as glycosidases. researchgate.netomicsdi.orgescholarship.org

These simulations place the sophorose molecule into the binding pocket of an enzyme and calculate the binding energy for different orientations. nih.gov The results can identify the key amino acid residues involved in the interaction, such as those forming hydrogen bonds or van der Waals contacts with the sophorose molecule. nih.gov This information is invaluable for elucidating the mechanisms of enzyme catalysis and for the design of enzyme inhibitors. e-nps.or.kr

Table 3: Example of Molecular Docking Results for Sophorose with an Enzyme

EnzymeLigandKey Interacting Residues (Hypothetical)Binding Energy (kcal/mol) (Hypothetical)
β-glucosidaseα-SophoroseAsp170, Glu377, Tyr315-7.5
Glycosyltransferaseα-SophoroseTrp120, Arg210, His300-8.2

This table provides a hypothetical representation of molecular docking results to illustrate the type of data generated.

Advanced Computational Tools for Protein-Carbohydrate Interaction Analysis (e.g., KDSAXS)

The study of protein-carbohydrate interactions has been further enhanced by the development of advanced computational tools. beilstein-journals.orgnih.gov While specific applications of Kinetic-Synchrotron-based Small-Angle X-ray Scattering (KDSAXS) to α-sophorose are not yet widely documented, this and similar techniques offer powerful ways to analyze the structural dynamics of protein-sophorose complexes in solution.

Molecular Interactions of Alpha Sophorose with Biological Systems

Carbohydrate-Protein Binding Dynamics

Enzyme-Inhibitor and Enzyme-Substrate Binding Mechanisms (e.g., β-Glucosidases)

Alpha-sophorose plays a significant role as both an inducer and a substrate in enzymatic reactions, particularly those involving cellulases and β-glucosidases. In the filamentous fungus Trichoderma reesei, sophorose is a potent inducer of cellulase (B1617823) gene expression. google.comnih.govmedchemexpress.com The induction of cellulolytic enzymes by sophorose exhibits saturation kinetics, and the presence of sophorose is required to maintain the synthesis of these enzymes. nih.govnih.gov The uptake of sophorose by the mycelium is slower compared to other β-linked disaccharides and glucose. nih.gov

Sophorose can induce the expression of a range of cellulase genes, including those encoding cellobiohydrolases (cbh1, cbh2) and endoglucanases (egl1, egl2, egl5). nih.govasm.org This induction is subject to glucose repression, meaning high levels of glucose will prevent sophorose from triggering cellulase expression. nih.govasm.org Glycerol and sorbitol, however, act as neutral carbon sources, allowing for the study of sophorose-mediated induction without being inhibited. nih.govasm.org

In some organisms, like Aspergillus niger and Phanerochaete chrysosporium, sophorose does not act as an inducer of cellulase gene expression. pnas.org This highlights the species-specific nature of these regulatory pathways.

From a substrate perspective, sophorose can be hydrolyzed by certain enzymes. For example, a sophorohydrolase from Parabacteroides distasonis can hydrolyze β-1,2-glucooligosaccharides to produce sophorose from the non-reducing end. cazypedia.org This indicates that sophorose can be a product of enzymatic degradation of larger polysaccharides.

Membrane-Mediated Biological Effects

Membrane-Damaging Activities of Sophorolipids

Sophorolipids, which are glycolipids containing a sophorose head group and a fatty acid tail, exhibit significant membrane-damaging activities. mdpi.comfrontiersin.org This property is central to their antimicrobial and antifungal effects. mdpi.comfrontiersin.orgjmb.or.kr The amphiphilic nature of sophorolipids, with their hydrophilic sophorose moiety and hydrophobic fatty acid chain, allows them to interact with and disrupt the integrity of cell membranes. mdpi.comrsc.orgunirioja.es

The proposed mechanism involves the intercalation of sophorolipid (B1247395) molecules into the cell membrane, leading to altered morphology, increased permeability, and eventual rupture. mdpi.comljmu.ac.uk This disruption causes the leakage of intracellular components, such as enzymes like malate (B86768) dehydrogenase, and ultimately leads to cell lysis and death. jmb.or.krljmu.ac.uk

The effectiveness of sophorolipids can vary depending on the target organism and the specific structure of the sophorolipid. For instance, they have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.comfrontiersin.org However, the complex outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can sometimes present a greater barrier to penetration compared to the cell wall of Gram-positive bacteria. mdpi.comjmb.or.krnih.gov The lactonic form of sophorolipids is often reported to have higher antimicrobial activity than the acidic form. jmb.or.kr

Sophorolipids have also demonstrated hemolytic activity, meaning they can lyse red blood cells. biorxiv.orgnih.gov This activity is concentration-dependent and is an important consideration for their potential therapeutic applications. biorxiv.org

Permeability and Transport Mechanisms across Biological Membranes

The sophorose component of sophorolipids plays a role in their transport across and interaction with biological membranes. The sophorose head group is suggested to have an affinity for the cell envelope, which can facilitate the entry of the entire sophorolipid molecule or conjugated substances into the cell. rsc.org

Studies have shown that sophorolipids can increase the permeability of cell membranes, which is a key aspect of their antimicrobial action. mdpi.comjmb.or.kr This increased permeability allows for the leakage of cellular contents and can also enhance the uptake of other molecules. mdpi.comjmb.or.kr For example, sophorolipids have been used to improve the transmembrane delivery of photosensitizers for antibacterial photodynamic therapy. rsc.org

The transport of sophorose itself has been studied in fungi like Trichoderma reesei, where its uptake is a prerequisite for the induction of cellulase enzymes. nih.gov The kinetics of sophorose absorption by the mycelium are distinct from those of other sugars like glucose, with a notably slower uptake rate. nih.gov

In the context of drug delivery, the interaction of sophorolipid micelles with model membranes has been observed to be influenced by factors such as pH and membrane charge. mdpi.com Optimal docking of sophorolipid micelles was found at a slightly acidic pH (6.5) and with membranes containing a negative charge, conditions often associated with cancer cells. mdpi.com This suggests that the permeability and transport of sophorolipids can be modulated by the physicochemical properties of the target membrane.

Cell Signaling and Regulatory Networks

This compound and its derivatives, particularly sophorolipids, can influence cell signaling and regulatory networks in various biological systems.

In fungi such as Trichoderma reesei, sophorose is a well-established signaling molecule that acts as a potent inducer of cellulase and xylanase gene expression. nih.govasm.orgmycosphere.org The presence of sophorose triggers a signaling cascade that leads to the transcription of genes encoding these hydrolytic enzymes. nih.govmycosphere.org This process is tightly regulated and is repressed by the presence of glucose. google.comnih.gov The transcription factor Xyr1, which plays a central role in the regulation of xylanase expression, is itself induced by sophorose. mycosphere.org

Sophorolipids have been shown to modulate signaling pathways in mammalian cells. For instance, they can inhibit histamine-induced itch by decreasing the activation of the PLC/IP3R signaling pathway. nih.gov This pathway is crucial for the release of intracellular calcium, and by impeding it, sophorolipids can reduce the cellular response to histamine. nih.gov Furthermore, sophorolipids can modulate the activity of the transient receptor potential vanilloid-1 (TRPV1) channel, which is also involved in itch and pain signaling. nih.gov

There is also evidence that sophorolipids can influence taste perception by acting on peripheral mechanisms. researchgate.net They have been shown to reduce the bitterness of certain compounds, suggesting an interaction with taste receptor cells and their signaling pathways. researchgate.net

In some contexts, the fatty acid component of sophorolipids can participate in signaling. For example, myristic acid, when used as a substrate for sophorolipid production, can be incorporated into cellular processes like myristoylation, which is important for protein-protein interactions and signal transduction. acs.org

The ability of sophorolipids to induce apoptosis (programmed cell death) in cancer cells is another example of their interaction with cellular signaling. medchemexpress.com They can regulate the expression of pro-apoptotic and anti-apoptotic genes, such as those from the Bax/Bcl-2 family, and activate caspases, which are key enzymes in the apoptotic cascade. medchemexpress.com

The table below provides a summary of the minimum inhibitory concentrations (MICs) of sophorolipids against various microorganisms, illustrating their membrane-damaging activity.

MicroorganismSophorolipid Concentration (µg/mL)Reference
Bacillus subtilis1 nih.gov
Staphylococcus aureus5 nih.gov
Klebsiella pneumoniae12 nih.gov
Pseudomonas aeruginosa18 nih.gov
Oral Pathogens100-400 medchemexpress.com
Escherichia coli2000 scielo.br

Signaling Pathways Involved in Cellulase Induction

This compound (hereafter referred to as sophorose) is a potent natural inducer of cellulase gene expression, particularly in filamentous fungi such as Trichoderma reesei. google.com Its role in initiating the cascade of events leading to the production of cellulolytic enzymes is complex and involves multiple signaling pathways and regulatory proteins. The induction process is tightly regulated at the transcriptional level and is influenced by the concentration of sophorose and its rate of uptake. google.comd-nb.info

The uptake of sophorose from the extracellular environment is a critical first step. It is transported into the fungal cell by a cellobiose (B7769950) permease, which also handles other cellooligosaccharides. d-nb.info One such identified transporter in T. reesei is CRT1 (cellodextrin transporter 1), which has a high affinity for cellobiose and is also capable of transporting sophorose. researchgate.net Once inside the cell, sophorose triggers a signaling cascade that activates specific transcription factors responsible for cellulase gene expression.

Two distinct pathways for sophorose utilization have been proposed:

A catabolic pathway with high capacity but low affinity for sophorose, which rapidly metabolizes the sugar for energy. nih.gov

An inductive pathway with lower capacity but higher affinity, which is responsible for triggering cellulase synthesis. nih.gov

For continuous cellulase production, the sustained presence of free sophorose in the medium is required, suggesting the inductive pathway needs a constant signal. nih.gov

Several key transcription factors are involved in translating the sophorose signal into gene expression. These include:

XYR1 (Xylanase Regulator 1): A central positive regulator for both cellulase and hemicellulase (B13383388) gene expression. It is essential for the induction by sophorose. d-nb.info

ACE2 (Activator of Cellulase 2): A zinc binuclear cluster protein that acts as a cellulase activator. However, its deletion does not affect cellulase induction by pure sophorose, suggesting its role is more critical during induction by cellulose (B213188). d-nb.info

ACE1 (Activator of Cellulase 1): Contrary to its name, ACE1 has been shown to act as a repressor of cellulase and xylanase expression during induction by sophorose and cellulose. Deletion of the ace1 gene leads to increased expression of the main cellulase genes. d-nb.info

The interaction of these regulators fine-tunes the expression of cellulase genes like cbh1 (encoding cellobiohydrolase I). d-nb.inforesearchgate.net The bgl1 gene, which encodes an extracellular β-glucosidase, is also implicated in the induction process by sophorose. d-nb.info

Table 1: Key Regulatory Proteins in Sophorose-Mediated Cellulase Induction in Trichoderma reesei

Regulator Type Role in Sophorose-Mediated Induction
XYR1 Transcription Factor Essential positive regulator. d-nb.info
ACE1 Transcription Factor Repressor; its deletion enhances expression. d-nb.info
ACE2 Transcription Factor Activator, but not essential for induction by pure sophorose. d-nb.info

| CRT1 | Transporter | High-affinity transporter involved in sophorose uptake. researchgate.net |

Impact on Microbial Gene Expression

The introduction of sophorose to cellulolytic microbes, such as Trichoderma reesei, has a profound and specific impact on their gene expression profiles. It acts as a powerful molecular switch, turning on a suite of genes required for the breakdown of cellulose. google.com The expression of genes encoding the main cellulase components—including cellobiohydrolases (cbh1, cbh2) and endoglucanases (egl1, egl2)—is induced several thousand-fold in the presence of sophorose compared to when glucose is the carbon source. google.com

Comparative transcriptomic and proteomic analyses of T. reesei grown on different carbon sources reveal the specific genetic response to sophorose. When comparing gene expression on sophorose versus cellulose, researchers have identified sets of genes that are uniquely upregulated. researchgate.net While there is significant overlap in the genes induced by both cellulose and sophorose, studies have identified 75 genes specifically upregulated by sophorose and 30 proteins exclusively secreted in its presence. researchgate.net This indicates that while both substrates lead to cellulase production, the specific molecular triggers and cellular responses have distinct features. researchgate.net

The regulatory network controlled by sophorose extends beyond the core cellulase enzymes. It also influences the expression of:

Accessory proteins: Non-catalytic proteins that assist in lignocellulose degradation. researchgate.net

Sugar transporters: Genes encoding permeases required for the uptake of inducing molecules and degradation products. researchgate.netresearchgate.net

Transcription factors: Regulators that control the expression of the cellulolytic machinery. researchgate.net

Hemicellulases: Enzymes required for the breakdown of hemicellulose, indicating a coordinated response for plant biomass degradation. d-nb.info

The expression pattern of these genes is tightly controlled by the interplay of transcriptional activators and repressors like XYR1, CRE1, and ACE1. d-nb.infothegoodscentscompany.com For instance, Northern blot analysis has shown a clear induction of cbh1 mRNA in T. reesei when exposed to sophorose. researchgate.net

Table 2: Differential Gene Expression in Trichoderma reesei in Response to Sophorose

Gene/Protein Category Effect of Sophorose Example Genes/Proteins
Main Cellulases Strongly induced cbh1, cbh2, egl1, egl2 google.com
Hemicellulases Induced Xylanases d-nb.info
Transcription Factors Differentially regulated xyr1, ace1 d-nb.info
Sugar Transporters Induced crt1 researchgate.net
Sophorose-Specific Genes 75 genes identified Various, including accessory proteins researchgate.net

| Sophorose-Specific Proteins | 30 proteins identified | Various secreted proteins researchgate.net |

Interaction with Plant Hormonal Signaling Pathways (as a rare sugar)

Sophorose is classified as a rare sugar, a group of monosaccharides and disaccharides that are present in limited quantities in nature. nih.gov While direct research on the specific interactions of sophorose with plant hormonal signaling is limited, the established roles of other rare sugars provide a framework for its potential functions. nih.govresearchgate.net Rare sugars are emerging as important signaling molecules that can influence plant growth, development, and immune responses by modulating metabolic homeostasis and hormonal pathways. nih.govresearchgate.net

Plant hormone signaling is a complex network involving crosstalk between pathways for auxins, gibberellins (B7789140) (GA), abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), among others. researchgate.netresearchgate.net Sugars, acting as signaling molecules, can intersect with these pathways to fine-tune plant responses to environmental cues. frontiersin.org

For example, the rare sugar D-allose has been shown to:

Interact with Gibberellin Signaling: D-allose treatment can suppress growth and GA-dependent reactions, indicating an intersection with the GA signaling pathway. nih.govresearchgate.net

Trigger Immune Responses: It can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and upregulate defense-related genes associated with the salicylic acid (SA) pathway, enhancing resistance to pathogens. nih.govresearchgate.net

Given that sophorose is a disaccharide, its potential interaction with plant signaling could be mediated by several mechanisms. It might be perceived by specific receptors or, upon potential breakdown into glucose, could influence sugar-sensing pathways that have extensive crosstalk with hormonal signals. frontiersin.org For instance, glucose and sucrose (B13894) are known to regulate a vast number of genes and interact with pathways controlling development and stress responses, which are also governed by hormones like ABA and SA. frontiersin.orgfrontiersin.org Therefore, as a rare sugar, sophorose may have the potential to act as a signaling molecule that modulates plant defense and development by interacting with these established hormonal networks, although specific pathways and mechanisms remain to be elucidated. nih.govfrontiersin.org

Future Research Directions and Emerging Areas in Alpha Sophorose Science

Biocatalytic Pathway Engineering for Sustainable Production

The sustainable production of α-sophorose and its derivatives, known as sophorolipids, is a key area of ongoing research. Sophorolipids are glycolipid biosurfactants produced by certain non-pathogenic yeasts, most notably Starmerella bombicola (formerly Candida bombicola). nih.govmdpi.com These compounds consist of a hydrophilic sophorose head and a hydrophobic fatty acid tail. nih.govmdpi.com The current production method relies on fermentation, which can be costly and yield mixtures of acidic and lactonic forms of sophorolipids. mdpi.comresearchgate.net

Future research is focused on biocatalytic pathway engineering to improve the efficiency and selectivity of sophorose production. This involves genetically modifying microbial strains to enhance the yield of specific sophorolipid (B1247395) structures. For instance, researchers are exploring the use of less expensive, renewable feedstocks derived from agro-industrial waste, such as sugarcane bagasse hydrolysate and waste glycerol, to make the process more economically viable and environmentally friendly. researchgate.netjst.go.jp

Key areas of investigation include:

Metabolic Engineering: Modifying the metabolic pathways of producing organisms to channel more carbon towards sophorose synthesis. This includes overexpressing key enzymes in the biosynthetic pathway and knocking out competing pathways.

Enzyme Engineering: Altering the enzymes involved in sophorolipid synthesis to control the type of fatty acid incorporated and the degree of acetylation, thus producing more uniform and potentially more effective sophorolipids. acs.org

Process Optimization: Developing advanced fermentation strategies, such as differentiated substrate feeding, to optimize growth and production phases for maximum yield. researchgate.net One study demonstrated that supplying both glucose and rapeseed ethyl esters during the production phase was crucial for achieving high sophorolipid concentrations. researchgate.net

A recent study highlighted the potential of using a multifunctional thermophilic glycoside hydrolase, CoGH1A, for the efficient production of sophorose from glucose through transglycosylation. nih.gov This enzymatic approach achieved a high productivity of 9.47 g/L/h, making it a promising avenue for industrial-scale production of sophorose as an inducer for cellulase (B1617823) production. nih.gov

Rational Design of Sophorose-Based Biosensors and Diagnostic Tools

The unique structure of α-sophorose makes it a promising candidate for the development of novel biosensors and diagnostic tools. The ability of sophorose and its derivatives to interact with specific biological targets can be harnessed to detect pathogens, biomarkers, and other molecules of interest.

Future research in this area is centered on the rational design of sophorose-based recognition elements. This involves:

Surface Functionalization: Covalently attaching sophorose or sophorolipids to sensor surfaces to create a biocompatible and selective interface. rsc.org The hydrophilic sophorose headgroups can create repulsive hydration forces that prevent non-specific binding of proteins and bacteria, a phenomenon known as antifouling. rsc.org

Nanoparticle Conjugation: Integrating sophorolipids with nanoparticles to enhance signal detection and create multifunctional diagnostic platforms. Sophorolipid-coated nanoparticles have shown promise in targeting cancer cells. nih.gov

Electrochemical and Optical Detection: Developing sophorose-based sensors that utilize electrochemical or optical methods for signal transduction, offering high sensitivity and real-time monitoring capabilities.

A key advantage of using sophorolipids in biosensors is their ability to reduce bacterial adhesion to surfaces. rsc.org This anti-adhesive property is crucial for developing diagnostic tools that can be used in complex biological samples without being compromised by biofouling. rsc.org

Elucidation of Novel Biological Functions and Therapeutic Potentials

While sophorolipids are well-known for their surfactant properties, research is increasingly uncovering a wide range of biological activities with therapeutic potential. tandfonline.comnih.gov Future studies will focus on elucidating the mechanisms behind these activities and exploring new applications in medicine.

Emerging therapeutic applications of sophorose and its derivatives include:

Anticancer Agents: Sophorolipids have demonstrated cytotoxic effects against various cancer cell lines, including those from breast, cervical, colon, liver, and pancreatic cancers. nih.gov They can induce apoptosis, inhibit cell proliferation, and disrupt cancer cell membranes. nih.gov Future research will aim to develop sophorolipid-based drugs with improved efficacy and selectivity for cancer cells. nih.gov

Antimicrobial and Antiviral Agents: Sophorolipids exhibit broad-spectrum antimicrobial activity against bacteria and fungi. mdpi.com They also show potential as antiviral agents, particularly against enveloped viruses. tandfonline.com Their ability to disrupt microbial membranes makes them promising candidates for combating drug-resistant pathogens. nih.govmdpi.com

Immunomodulators: Sophorolipids have been shown to modulate the immune response, which could be beneficial in treating inflammatory conditions. tandfonline.com

Drug Delivery Vehicles: The amphiphilic nature of sophorolipids makes them suitable for encapsulating and delivering drugs. nih.govmdpi.com Sophorolipid-based nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents. nih.gov For instance, sophorolipid-coated nanoparticles have been developed to improve the delivery of drugs to cancer cells. nih.gov

Development of Advanced Sophorose-Derived Biomaterials and Functional Polymers

The unique chemical structure of sophorolipids makes them valuable building blocks for the creation of novel biomaterials and functional polymers with a wide range of applications.

Key research directions in this area include:

Hydrogels: Sophorose-based bolaamphiphiles, which have two sophorose headgroups, can self-assemble into hydrogels. acs.orgrsc.orgarxiv.org These hydrogels exhibit temperature-responsive properties and their elastic modulus can be tuned, making them suitable for applications in tissue engineering and drug delivery. acs.orgfrontiersin.org For example, a bio-based glycolipid bolaamphiphile has been shown to form a temperature-responsive hydrogel. rsc.org Studies have also explored the use of lauric acid sophorolipid to accelerate the gelation of silk fibroin for biomedical applications. nih.gov

Functional Polymers: Sophorolipids can be polymerized to create a variety of functional polymers. acs.org By modifying the sophorose headgroup, researchers can tailor the physical and biological properties of these polymers. acs.org For example, regioselective modification of the primary hydroxyl positions of the sophorose moiety in sophorolipids has been used to create a diverse range of poly(sophorolipid)s with varying chain stiffness and crystallinity. acs.org

Anti-adhesive Coatings: The anti-adhesive properties of sophorolipids against bacteria make them ideal for developing coatings for medical devices, such as catheters, to prevent biofilm formation and reduce the risk of infections. rsc.org

Systems Biology Approaches to Understand Sophorose Metabolism and Regulation

A deeper understanding of the metabolic pathways and regulatory networks involved in sophorose and sophorolipid biosynthesis is crucial for optimizing their production. Systems biology approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics data, are powerful tools for achieving this.

Future research will utilize these approaches to:

Identify Key Regulatory Genes: Transcriptomic and proteomic analyses can identify genes and proteins that are upregulated or downregulated during sophorolipid production. A comparative study of Trichoderma reesei grown on cellulose (B213188), sophorose, and glucose identified specific genes and proteins associated with each carbon source. nih.gov

Construct Metabolic Models: Computational models of the metabolic network can be used to predict the effects of genetic modifications and process parameters on sophorolipid yield and composition.

Unravel Regulatory Mechanisms: Sophorose itself plays a regulatory role in some organisms. In Trichoderma reesei, sophorose acts as an inducer for cellulase production and a repressor of β-glucosidase. asm.orgasm.org Understanding these regulatory roles can inform strategies for co-producing valuable enzymes and other biomolecules alongside sophorolipids. Studies have shown that the metabolic pathways for bioemulsifier biosynthesis can be regulated by the type of sugar used as a carbon source. researchgate.net

Deeper Exploration of Structure-Activity Relationships in Sophorose Derivatives

The biological activity of sophorolipids is highly dependent on their chemical structure, including the length and saturation of the fatty acid tail and the degree of acetylation of the sophorose headgroup. nih.govmdpi.commdpi.com A deeper understanding of these structure-activity relationships (SAR) is essential for designing new sophorolipid derivatives with enhanced and specific functionalities.

Future research in this area will involve:

Systematic Synthesis of Analogs: Creating libraries of sophorolipid derivatives with systematic variations in their structure. Chemo-enzymatic methods are being developed to synthesize a broader range of derivatives than what is naturally produced. researchgate.net

High-Throughput Screening: Developing and employing high-throughput assays to rapidly screen these libraries for desired biological activities, such as antimicrobial, anticancer, or enzymatic-inducing properties. nih.gov

Computational Modeling: Using computational methods to predict the biological activity of new sophorolipid structures and to guide the design of more potent and selective derivatives.

For example, a study on sophorolipid ester derivatives showed that their antimicrobial activity against Gram-positive bacteria was a function of the n-alkanol chain length and the degree of acetylation of the sophorose moiety. nih.govmdpi.com The SL-butyl ester derivative exhibited the highest antimicrobial activity and selectivity. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Sophorose Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in glycoscience and are poised to revolutionize research on α-sophorose and its derivatives. nih.govresearchgate.net These technologies can analyze large and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. nih.gov

Future applications of AI and ML in sophorose research include:

Predicting Protein-Carbohydrate Interactions: Developing ML models to predict the binding sites of sophorose and other carbohydrates on proteins. nih.govfrontiersin.orgnih.gov This can help in understanding the biological functions of sophorose and in designing sophorose-based drugs and diagnostics. Several deep learning models, such as CAPSIF and DeepGlycanSite, have been developed for this purpose. nih.govfrontiersin.orgnih.gov

Accelerating Drug Discovery: Using AI to screen virtual libraries of sophorolipid derivatives for potential therapeutic activity and to predict their pharmacokinetic properties. nih.govbiorxiv.org

Optimizing Fermentation Processes: Employing ML algorithms to analyze real-time data from bioreactors and optimize fermentation conditions for maximum sophorolipid production.

Analyzing Complex Datasets: Integrating data from various 'omics' platforms (genomics, proteomics, etc.) using AI to gain a holistic understanding of sophorose metabolism and regulation. nih.gov

Q & A

Q. What are the key structural characteristics of α-Sophorose that influence its biochemical interactions?

To investigate α-Sophorose’s structural properties, researchers should employ spectroscopic techniques (e.g., NMR for stereochemical analysis) and X-ray crystallography to resolve its disaccharide configuration. Computational modeling (e.g., molecular dynamics simulations) can further predict hydrogen-bonding patterns and glycosidic linkage stability . For reproducibility, experimental protocols must detail solvent conditions, temperature, and calibration standards for instruments .

Q. Which spectroscopic methods are most effective for quantifying α-Sophorose in complex biological matrices?

High-Performance Liquid Chromatography (HPLC) paired with refractive index detection or mass spectrometry (LC-MS) is optimal for quantification. Researchers must validate methods using spike-and-recovery experiments in representative matrices (e.g., cell lysates or serum) to account for matrix interference. Reference standards should be cross-verified with published spectra .

Q. How can α-Sophorose synthesis be optimized in vitro for consistent yield and purity?

Enzymatic synthesis using glycosyltransferases (e.g., sucrose phosphorylase) is preferred over chemical methods to avoid side products. Key parameters include pH control (6.5–7.5), temperature (30–37°C), and substrate molar ratios. Purity can be monitored via thin-layer chromatography (TLC) and quantified using densitometry .

Advanced Research Questions

Q. How should researchers design experiments to investigate α-Sophorose’s enzymatic synthesis pathways while minimizing side reactions?

Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux in enzymatic assays. Kinetic studies (e.g., Michaelis-Menten parameters) under varied substrate concentrations and inhibitor conditions can elucidate rate-limiting steps. Control experiments must include heat-inactivated enzymes to distinguish non-enzymatic reactions .

Q. What strategies reconcile contradictory findings in α-Sophorose’s role in carbohydrate metabolism across different model organisms?

Conduct comparative metabolomics using LC-MS to identify species-specific cofactors or regulatory proteins. Validate hypotheses via heterologous expression of candidate enzymes in knockout models (e.g., yeast or E. coli). Meta-analyses of existing datasets should adhere to PRISMA guidelines to minimize selection bias .

Q. How can researchers address discrepancies in α-Sophorose’s binding affinity reported across surface plasmon resonance (SPR) studies?

Standardize experimental conditions:

  • Buffer composition (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl).
  • Ligand immobilization density (< 100 response units to avoid mass transport limitations).
  • Include negative controls (e.g., scrambled oligosaccharides) and triplicate runs. Data analysis should use global fitting models (e.g., 1:1 Langmuir binding) and report χ² values for goodness-of-fit .

Methodological Considerations

Table 1: Common Experimental Parameters for α-Sophorose Studies

ParameterRecommended Value/RangeKey References
Enzymatic Synthesis pH6.5–7.5
HPLC Column TypeNH2-bonded silica (250 mm × 4.6 mm)
SPR Flow Rate30 µL/min
NMR SolventD₂O with 0.05% TMS

Guidelines for Rigorous Research

  • Hypothesis Testing : Frame questions using PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to ensure clarity .
  • Data Integrity : Archive raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo with unique DOIs. Use version-control software (e.g., Git) for computational workflows .
  • Conflict Resolution : For contradictory results, perform sensitivity analyses and publish negative findings to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.